N1-Acetylspermidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTAVJHICJWXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162175 | |
| Record name | N(1)-Acetylspermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N1-Acetylspermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14278-49-0 | |
| Record name | N1-Acetylspermidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(1)-Acetylspermidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(1)-Acetylspermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Acetylspermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Regulation of N1 Acetylspermidine
The journey to N1-acetylspermidine begins with the synthesis of its direct precursor, spermidine (B129725). This process is a fundamental component of the polyamine biosynthetic pathway, a series of enzymatic reactions essential for cell growth, proliferation, and differentiation.
Polyamine Biosynthetic Pathways Leading to Spermidine
Following the formation of putrescine, the next crucial step is the addition of an aminopropyl group, a reaction catalyzed by spermidine synthase. nih.govsemanticscholar.org
Spermidine Synthase Activity
Spermidine synthase facilitates the transfer of an aminopropyl group from S-adenosylmethioninamine to putrescine, yielding spermidine. nih.govnih.gov This enzyme exhibits high specificity for its substrate, putrescine. nih.gov The reaction mechanism is thought to proceed via a ternary-complex, where both substrates bind to the enzyme before the catalytic transfer occurs. nih.gov The activity of spermidine synthase is essential for the production of spermidine, which then becomes a substrate for either further conversion to spermine (B22157) or for acetylation to this compound.
Spermidine/Spermine N1-Acetyltransferase (SSAT/SAT1) Activity
The acetylation of spermidine to form this compound is a pivotal event in polyamine catabolism and is orchestrated by the enzyme spermidine/spermine N1-acetyltransferase, also known as SAT1.
SSAT as a Key Metabolic Regulator in Polyamine Acetylation
SSAT is a rate-limiting enzyme in the catabolic pathway of polyamine metabolism. wikipedia.org Its primary role is to regulate the cellular concentration of polyamines. By acetylating spermidine and spermine, SSAT reduces their positive charge, which in turn alters their ability to bind to negatively charged macromolecules like DNA and RNA. The resulting acetylated polyamines are then either excreted from the cell or further broken down by acetylpolyamine oxidase. The expression and activity of SSAT are highly inducible by polyamines themselves, creating a feedback loop that is crucial for maintaining polyamine homeostasis.
Substrate Specificity of SSAT
SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. Purification and characterization of SSAT have shown that it specifically acetylates the N1 position of spermidine, which is the aminopropyl end. In the case of the symmetrical molecule spermine, acetylation can occur at either end. More detailed studies have revealed that substrates with the general structure H2N(CH2)3NHR are excellent substrates for SSAT, while compounds with terminal aminobutyl groups, such as putrescine and this compound, are not.
Comparative Acetylation of Spermidine versus Spermine
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Spermidine | 56 ± 7 | 7.8 ± 0.3 | 1.4 x 10⁵ |
| Spermine | 14 ± 2 | 2.1 ± 0.1 | 1.5 x 10⁵ |
As shown in the table, the Michaelis constant (Km) for spermidine is four-fold higher than that for spermine, indicating a lower binding affinity of the enzyme for spermidine. Conversely, the turnover number (kcat) for spermidine is approximately four-fold higher than for spermine, suggesting that once bound, spermidine is converted to its acetylated product more rapidly. These opposing kinetic parameters result in a nearly identical catalytic efficiency for both substrates.
Molecular Mechanisms of SSAT Regulation
The regulation of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism, is a multi-layered process essential for maintaining polyamine homeostasis. physiology.orgphysiology.orgnih.govmdpi.com This intricate control occurs at the levels of transcription, mRNA processing, translation, and protein stability, allowing cells to rapidly respond to fluctuations in intracellular polyamine concentrations and various external stimuli. physiology.orgphysiology.orgnih.gov
Transcriptional Activation of the Sat1 Gene
The transcriptional regulation of the Sat1 gene, which encodes SSAT, is a critical initial step in controlling the enzyme's activity. The expression of Sat1 is highly responsive to the intracellular levels of polyamines. physiology.orgphysiology.orgnih.gov An excess of polyamines or their synthetic analogs leads to an increase in Sat1 gene transcription. physiology.orgphysiology.org This response is mediated, in part, by a polyamine-responsive element located upstream of the gene. mdpi.com
Several transcription factors have been identified as regulators of Sat1 expression. The tumor suppressor protein p53 can directly activate the Sat1 gene, linking polyamine metabolism to cellular stress responses and tumor suppression. pnas.orgnih.gov Studies have shown that activation of p53, for instance by the small molecule Nutlin, leads to a significant induction of SAT1 mRNA. pnas.org Additionally, the transcription factor JUN has been shown to enhance SAT1 transcriptional activity by binding to its promoter region. researchgate.net This complex transcriptional control allows for the integration of signals from various cellular pathways to modulate polyamine catabolism. pnas.orgresearchgate.net Interestingly, SAT1 itself has been described as a gene-specific transcriptional regulator, where its enzymatic activity—local polyamine acetylation—can promote the transcription of other genes involved in cell cycle regulation and DNA repair. nih.govmiami.edu
| Regulator | Effect on Sat1 Transcription | Key Findings |
| Polyamines (Spermidine, Spermine) | Induction | High intracellular polyamine levels increase Sat1 gene transcription. physiology.orgphysiology.orgnih.gov |
| p53 | Activation | Identified as a direct transcriptional activator of the SAT1 gene, linking it to stress and ferroptotic responses. nih.govpnas.orgnih.gov |
| JUN | Enhancement | Binds to the SAT1 promoter region to enhance its transcriptional activity. researchgate.net |
| NRF-2 | Activation | Works in conjunction with PMF1 to transcribe the SAT1 gene. wikipedia.org |
mRNA Processing and Translational Control
Following transcription, the regulation of SSAT expression continues at the post-transcriptional level, involving both mRNA processing and translational control. physiology.orgphysiology.org High levels of polyamines not only stimulate transcription but also influence the fate of the Sat1 mRNA transcript. Polyamines and their analogs can reduce the incidence of incorrect splicing of the SSAT pre-mRNA and enhance the stability of the mature mRNA. physiology.orgphysiology.orgmdpi.com For instance, the polyamine analog N1,N12-bis(ethyl)spermine (BE-3-4-3) was found to increase the half-life of SSAT mRNA significantly, from 17 to 64 hours. physiology.org
Translational efficiency of the SSAT mRNA is another key control point. The presence of elevated polyamines or polyamine analogs stimulates the translation of SSAT mRNA into protein. physiology.orgphysiology.orgmdpi.com This provides a reinforcing mechanism to rapidly increase enzyme levels when polyamine concentrations are high. This multi-level regulation—increasing transcription, stabilizing the mRNA, and enhancing its translation—ensures a robust and swift induction of SSAT activity to restore polyamine homeostasis. physiology.orgphysiology.org
Protein Stability and Turnover
SSAT is characterized by an exceptionally short biological half-life, making its regulation at the level of protein stability a critical factor in controlling its enzymatic activity. nih.gov The rapid turnover of the SSAT protein is mediated primarily through the ubiquitin-proteasome pathway. nih.gov The protein is tagged with ubiquitin, a small regulatory protein, which marks it for degradation by the 26S proteasome complex. nih.govcellsignal.comyoutube.com
The stability of the SSAT protein is dynamically regulated by the binding of its substrates (polyamines) or specific analogs. nih.gov When polyamines bind to SSAT, they induce a conformational change in the enzyme. nih.gov This change is thought to prevent the exposure of the C-terminal region of the ubiquitinated protein to the proteasome, thereby protecting the enzyme from degradation. nih.gov This mechanism provides a direct feedback loop: high levels of polyamines stabilize the very enzyme that catabolizes them, leading to a rapid increase in its activity. nih.gov
Research has identified specific amino acid residues critical for this process. The two terminal glutamic acid residues (at positions 170 and 171) in the carboxyl-terminal region of SSAT are essential for its rapid degradation. nih.gov Mutation or removal of these acidic residues completely abolishes the protein's rapid turnover. nih.gov In contrast, the half-life of SSAT in control cells is approximately 27-30 minutes, which can be extended to 48-55 minutes in cells under certain stress conditions that promote protein stabilization. nih.gov
| Factor | Effect on SSAT Protein | Mechanism |
| Ubiquitin-Proteasome System | Degradation | SSAT is ubiquitinated and targeted for degradation by the 26S proteasome. nih.govcellsignal.comnih.gov |
| Polyamines (Spermidine, Spermine) | Stabilization | Binding of polyamines to SSAT blocks its degradation by the proteasome. nih.gov |
| Polyamine Analogs (e.g., BE-3-4-3) | Stabilization | Mimic the effect of natural polyamines, leading to increased SSAT protein levels. nih.gov |
| C-Terminal Glutamic Acids | Destabilization | Essential residues for recognition and rapid degradation by the proteasome. nih.gov |
Post-Translational Modifications
Post-translational modifications (PTMs) add another layer of regulation to SSAT activity, although this area is less extensively characterized than other regulatory mechanisms. PTMs are chemical modifications to a protein after its synthesis, which can alter its activity, localization, or stability. Casein kinase 2 has been shown to phosphorylate recombinant human SSAT on both serine and threonine residues, suggesting that phosphorylation may play a role in modulating the enzyme's function. wikipedia.org While phosphorylation is a well-known regulatory switch for many enzymes, its precise impact on SSAT's catalytic activity or stability in a cellular context requires further investigation. embopress.org The interplay between different PTMs, such as phosphorylation and ubiquitination, could provide a nuanced system for fine-tuning SSAT levels and activity in response to diverse cellular signals.
Environmental and Cellular Inducers of SSAT Activity
SSAT activity is not only governed by intracellular polyamine levels but is also highly inducible by a wide array of environmental and cellular signals. These inducers include toxins, hormones, cytokines, and various forms of cellular stress, highlighting the enzyme's role as a central node in cellular metabolism and stress response pathways. physiology.orgnih.govnih.gov
Cellular Stress Responses (e.g., Heat Shock)
Cellular stress is a potent inducer of SSAT activity. physiology.orgnih.govnih.gov Stresses such as heat shock and exposure to chemicals like diethyldithiocarbamate (B1195824) or sodium arsenite can lead to a rapid and significant increase in SSAT activity, often by 3.5 to 10-fold or more. nih.govnih.govportlandpress.com This induction of SSAT is a critical component of the cellular stress response, aimed at modulating polyamine levels which are intimately linked to cell growth and survival.
Interestingly, the mechanism of SSAT induction by stress often occurs via a post-transcriptional mechanism. nih.govportlandpress.com Studies have shown that during heat shock, the steady-state levels of SSAT mRNA remain largely unchanged, even while enzyme activity increases dramatically. nih.govnih.govportlandpress.comresearchgate.net This indicates that the control is exerted at the level of translation or, as mentioned previously, protein stabilization. nih.gov The stress-induced stabilization of the SSAT protein contributes to its rapid accumulation. nih.gov
This stress induction is also dependent on the presence of spermidine. nih.govportlandpress.comnih.gov Depleting intracellular spermidine pools can inhibit the stress-mediated induction of SSAT, and this inducibility can be restored by adding exogenous spermidine. nih.govportlandpress.comresearchgate.net This suggests a model where cellular stress somehow increases the cell's sensitivity or responsiveness to the existing pool of spermidine, leading to the post-transcriptional upregulation of SSAT activity. nih.gov
Influence of Extracellular pH in Tumor Microenvironments
The microenvironment of solid tumors is frequently characterized by acidic extracellular pH (pHe), a condition that plays a critical role in tumor progression and metabolic reprogramming. oup.comoup.com Comprehensive metabolomic analyses have revealed that an acidic pHe, typically around 6.8, directly leads to the accumulation of this compound within cancer cells. oup.comoup.com This accumulation is not a passive event but is driven by the specific up-regulation of the enzyme spermidine/spermine N1-acetyltransferase (SAT1), which is a rate-limiting enzyme in the polyamine catabolic pathway. oup.comresearchgate.net
Research has demonstrated that acidic conditions prompt an increase in SAT1 expression at both the mRNA and protein levels across a range of human cancer cell lines, indicating a conserved cellular response. oup.comresearchgate.net The direct responsibility of SAT1 for this phenomenon was confirmed through genetic manipulation experiments. Inhibition of SAT1 expression, for instance through siRNA-mediated silencing, effectively suppressed the buildup of both intracellular and extracellular this compound at acidic pH. oup.comresearchgate.net Conversely, the forced overexpression of SAT1 in cancer cells resulted in elevated levels of this compound, cementing the role of SAT1 as the key enzymatic regulator in this process. oup.comoup.comnih.gov
While inhibiting SAT1 expression has only a minor impact on the growth of cancer cells in vitro, its effect in vivo is significant. oup.comnih.gov Knockdown of SAT1 has been shown to markedly decrease tumor growth. oup.com This is attributed to the role of the SAT1-N1-acetylspermidine axis in promoting protumor immunity. oup.comnih.gov Specifically, the accumulation of this compound stimulates the recruitment of protumor neutrophils to the tumor site, which in turn facilitates angiogenesis and subsequent tumor growth. oup.comoup.com Consequently, a high SAT1 expression signature has been correlated with poor patient prognosis in cancer. oup.comoup.comnih.gov
Table 1: Effect of Acidic Extracellular pH on SAT1 Expression and this compound Levels in Human Cancer Cells
| Cell Line | Condition (pHe) | Change in SAT1 mRNA | Change in SAT1 Protein | Outcome on this compound |
|---|---|---|---|---|
| PANC-1 | Acidic (6.8) | Up-regulated | Up-regulated | Accumulation oup.comresearchgate.net |
| AsPC-1 | Acidic (6.8) | Up-regulated | Not specified | Not specified researchgate.net |
| HeLa | Acidic (6.8) | Up-regulated | Up-regulated | Not specified researchgate.net |
| A431 | Acidic (6.8) | Up-regulated | Up-regulated | Not specified researchgate.net |
| HCT116 | Acidic (6.8) | Up-regulated | Up-regulated | Not specified researchgate.net |
Induction by Polyamine Analogs
The expression and activity of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme responsible for synthesizing this compound, are highly inducible by synthetic polyamine analogs. mdpi.comphysiology.org This "superinduction" is a key mechanism of action for many of these compounds developed as antitumor agents. nih.govnih.gov The potent induction of SSAT leads to a rapid acetylation of spermidine and spermine, depleting the intracellular pools of these essential polyamines and causing an accumulation of their N1-acetylated derivatives, including this compound. mdpi.comnih.gov
A well-studied example is N1,N11-diethylnorspermine (DENSpm), a polyamine analog that potently up-regulates SSAT and has been evaluated in clinical trials. mdpi.comnih.gov The induction of SSAT by such analogs is often linked to a cytotoxic response in cancer cells. mdpi.com The process not only depletes the natural polyamines crucial for cell proliferation but the resulting acetylated products can also be cytotoxic themselves or be further catabolized to produce toxic byproducts like hydrogen peroxide. aacrjournals.org
The degree of SSAT induction can vary significantly between different cell types and with different polyamine analogs, which can determine the sensitivity of a cell line to a particular analog. nih.gov For example, in studies with MALME-3 human melanoma cells, which are sensitive to the analog N1,N12-bis(ethyl)spermine (BESPM), SSAT activity increased dramatically from 50 pmol/min/mg to over 10,000 pmol/min/mg. nih.gov In contrast, the insensitive LOX melanoma cell line showed only a minor increase. nih.gov This differential response was linked to both increased enzyme synthesis and a significant prolongation of the SSAT enzyme's half-life in the sensitive cells. nih.gov
However, the induction of SSAT is not always sufficient to cause cytotoxicity. The polyamine analog 1,12-dimethylspermine (DMSpm) produces a substantial induction of SSAT and depletes natural polyamines in the NCl H157 human lung cancer cell line, yet it does not inhibit growth. nih.govjohnshopkins.edu This is because DMSpm can functionally replace the natural polyamines and support cell growth, suggesting that cytotoxicity depends on both SSAT induction and the inability of the analog to fulfill essential polyamine functions. nih.gov
Table 2: Effects of Various Polyamine Analogs on SSAT Activity and Polyamine Levels
| Polyamine Analog | Cell Line | Effect on SSAT Activity | Effect on this compound | Consequence |
|---|---|---|---|---|
| N1,N11-diethylnorspermine (DENSpm) | Breast Cancer Tissues | Induction of SSAT protein mdpi.com | Implied increase | Associated with cytotoxicity mdpi.com |
| N1,N12-bis(ethyl)spermine (BESPM) | MALME-3 (Melanoma) | Massive increase (>200-fold) nih.gov | Accumulation in cells nih.gov | Growth inhibition nih.gov |
| N1,N12-bis(ethyl)spermine (BESPM) | LOX (Melanoma) | Minor increase (~7.5-fold) nih.gov | Not specified | Insensitive to growth inhibition nih.gov |
| N1,N11-bis(ethyl)norspermine | MALME-3 (Melanoma) | 5-fold more effective than BESPM nih.gov | Not specified | Growth inhibition nih.gov |
| N1,N14-bis(ethyl)homospermine | MALME-3 (Melanoma) | 9-fold less effective than BESPM nih.gov | Not specified | Growth inhibition nih.gov |
| 1,12-dimethylspermine (DMSpm) | NCl H157 (Lung Carcinoma) | Large induction nih.govjohnshopkins.edu | Implied increase | No cytotoxicity; supports growth nih.govjohnshopkins.edu |
Catabolism and Interconversion of N1 Acetylspermidine
Role of Acetylpolyamine Oxidase (APAO/PAO) in N1-Acetylspermidine Degradation
Acetylpolyamine oxidase (APAO), also referred to as polyamine oxidase (PAO), is a flavoenzyme that plays a central role in the catabolism of acetylated polyamines. proteopedia.orgreactome.org It is a constitutively expressed enzyme found in the peroxisomes. reactome.orgpnas.orgmdpi.com APAO's primary function is to oxidize N1-acetylated polyamines, including this compound and N1-acetylspermine. proteopedia.orgnih.gov
A key reaction catalyzed by APAO is the oxidative deamination of this compound. nih.govscivisionpub.com In this reaction, APAO converts this compound into the diamine putrescine. proteopedia.orgresearchgate.netoup.commdpi.com This conversion is a fundamental part of the polyamine interconversion cycle, effectively reversing the biosynthetic steps. physiology.org The other product of this reaction is 3-acetamidopropanal (B1240501). nih.govmdpi.com In vivo studies in rats have confirmed that this compound is primarily metabolized to putrescine. nih.gov The putrescine formed from this degradation can then be reutilized for the biosynthesis of spermidine (B129725) and spermine (B22157), or it can be further degraded. nih.gov
The enzymatic process can be summarized as follows: This compound + O₂ + H₂O → Putrescine + 3-Acetamidopropanal + H₂O₂
A significant consequence of the APAO-mediated degradation of this compound is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). proteopedia.orgresearchgate.netencyclopedia.pubnih.gov The generation of H₂O₂ is a stoichiometric byproduct of the oxidation reaction. nih.govacs.org This production of ROS can contribute to cellular oxidative stress, which under certain conditions, may lead to cellular damage. physiology.orgresearchgate.net For instance, the increased flux through the spermidine/spermine N1-acetyltransferase (SSAT)/APAO pathway has been linked to increased oxidative stress. physiology.orgresearchgate.net However, the 3-acetamidopropanal produced alongside H₂O₂ is considered to be non-toxic. mdpi.comencyclopedia.pubpreprints.org
Deacetylation Pathways of this compound
While the primary catabolic route for this compound is through oxidation by APAO, deacetylation pathways also exist for acetylated polyamines. However, studies have shown that this compound is a poor substrate for deacetylation compared to its isomer, N8-acetylspermidine. nih.gov In rat liver and kidney, N8-acetylspermidine is readily deacetylated back to spermidine. nih.gov In contrast, the deacetylation of this compound is not a major metabolic route, likely due to its efficient metabolism by APAO. pacific.edu Some viral enzymes, known as N-acetylspermidine amidohydrolases, have been shown to deacetylate both N1- and N8-acetylspermidine. pnas.org In humans, histone deacetylase 10 (HDAC10) has been identified as a polyamine deacetylase, but it primarily acts on N8-acetylspermidine. pnas.orgjcpjournal.org
Polyamine Efflux and Excretion Mechanisms
In addition to enzymatic degradation, the levels of this compound are also controlled by its removal from the cell through efflux and subsequent excretion. The acetylation of spermidine to form this compound reduces its positive charge, which facilitates its export from the cell. physiology.orgnih.gov This efflux is an important mechanism for reducing intracellular polyamine levels. researchgate.net this compound is a major urinary excretion product, and its presence in urine can be an indicator of the rate of polyamine turnover. nih.govnih.gov The balance between degradation by APAO and cellular efflux is a key factor in determining the fate of this compound. nih.gov A specific transporter system involving SLC3A2 has been identified that may be involved in the efflux of acetylated polyamines. nih.gov
Overall Contribution to Polyamine Homeostasis and Interconversion Cycle
The catabolism and interconversion of this compound are integral to maintaining polyamine homeostasis. The polyamine interconversion pathway, where higher polyamines are converted back to lower polyamines, is a dynamic cycle that allows the cell to finely tune the levels of spermidine, spermine, and putrescine. reactome.orgphysiology.org The acetylation of spermidine by SSAT to form this compound is a rate-limiting step in this process. nih.govnih.gov this compound then stands at a metabolic crossroads: it can either be oxidized by APAO back to putrescine, thus completing the interconversion cycle, or it can be excreted from the cell. nih.govphysiology.org This intricate system ensures that the cell can respond to various physiological and pathological stimuli by adjusting its polyamine pools. physiology.orgnih.gov The flux through this pathway is tightly regulated and has significant implications for cell growth, differentiation, and stress responses. physiology.orgnih.govresearchgate.net
Biological Functions and Cellular Mechanisms of N1 Acetylspermidine
Regulation of Cell Growth, Proliferation, and Differentiation
N1-Acetylspermidine plays a complex role in governing cell growth, proliferation, and differentiation. ontosight.ainih.govbiologists.com Its effects are highly context-dependent, varying with cell type and the specific cellular environment.
The table below summarizes key research findings on the role of this compound in cell growth, proliferation, and differentiation.
| Cell Type/Model System | Key Finding | Reference |
| Hepatocellular and Colorectal Carcinoma Cells | Overexpression of SSAT (leading to increased this compound) inhibits cell colony formation and proliferation. | nih.gov |
| ApcMin/+ Mouse Model of Intestinal Tumorigenesis | Overexpression of SSAT augments tumorigenesis. | aacrjournals.org |
| Hair Follicle Stem Cell (HFSC) Organoids | This compound promotes stemness and self-renewal by increasing proliferation. | nih.govbiologists.combiologists.comnih.govresearchgate.net |
Involvement in Gene Expression and Nucleic Acid Stabilization
This compound, along with other polyamines, influences gene expression and the stability of nucleic acids. ontosight.ainih.gov Polyamines are known to interact with negatively charged molecules like DNA, affecting its structure and function. nih.govnih.gov
The acetylation of polyamines can modulate their interaction with DNA. While polyamines generally stabilize DNA, acetylated forms like this compound are slightly less effective at this than their unmodified counterparts of equivalent charge. nih.gov This suggests that the acetylation of spermidine (B129725) to this compound could play a role in regulating DNA accessibility for processes like transcription and replication. nih.gov Studies have shown that polyamines can alter the conformation of the nucleosome core, which may facilitate these processes. nih.govnih.gov
Furthermore, this compound can influence gene expression through its impact on the enzymes involved in polyamine metabolism. The expression of spermidine/spermine (B22157) N1-acetyltransferase (SSAT), the enzyme that produces this compound, is itself regulated by polyamine levels. acs.org High levels of polyamines can induce SSAT expression, creating a feedback loop that helps maintain polyamine homeostasis. acs.orgphysiology.org
The table below details the effects of this compound on nucleic acid properties.
| Nucleic Acid Property | Effect of this compound | Reference |
| DNA Stability | Less effective at stabilizing DNA compared to unmodified polyamines of equivalent charge. | nih.gov |
| DNA Conformation | Can alter the twist and/or folding of DNA within the nucleosome. | nih.gov |
| Gene Transcription | May facilitate transcription by altering nucleosome conformation. | nih.gov |
Modulation of Enzyme Activities
This compound is a key substrate for the enzyme polyamine oxidase (PAO). medchemexpress.commedchemexpress.comcaymanchem.com PAO catalyzes the oxidation of this compound, leading to the production of putrescine and 3-acetamidopropanal (B1240501). caymanchem.com This enzymatic reaction is a crucial step in the polyamine catabolic pathway, allowing for the interconversion of polyamines and the regulation of their intracellular concentrations. aacrjournals.org
The activity of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme that synthesizes this compound, is subject to complex regulation. nih.gov Its induction can be triggered by various stimuli, including heat shock and high levels of polyamines. physiology.orgnih.gov This inducibility allows cells to rapidly adjust their polyamine levels in response to environmental cues and cellular stress. physiology.org
The table below summarizes the key enzymes interacting with this compound.
| Enzyme | Role of this compound | Reference |
| Polyamine Oxidase (PAO) | Substrate | medchemexpress.commedchemexpress.comcaymanchem.com |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Product | nih.govspandidos-publications.comhumboldt.edu |
Role in Cell Signaling Pathways
This compound and the broader polyamine metabolic pathway are integrated with various cell signaling networks. ontosight.ai The enzyme that produces this compound, SSAT, can be induced by a variety of signaling molecules and stress pathways, including toxins, hormones, and cytokines. physiology.org
Recent research has highlighted the role of the SSAT-N1-acetylspermidine axis in the tumor microenvironment. oup.com In response to an acidic extracellular pH, a common feature of tumors, cancer cells upregulate SAT1 expression, leading to the accumulation and secretion of this compound. oup.com This secreted this compound then acts as a signaling molecule, recruiting protumor neutrophils to the tumor site. oup.com This finding suggests that this compound can function as an intercellular signaling molecule, influencing the immune response within the tumor microenvironment.
Mechanisms of Apoptosis and Programmed Cell Death
The involvement of this compound in apoptosis, or programmed cell death, is complex and appears to be cell-type specific. In some contexts, the accumulation of this compound is associated with the induction of apoptosis. For example, in human colon cancer cells, treatment with certain compounds that increase the intracellular pool of this compound potentiates apoptosis. spandidos-publications.com Combining this compound with procyanidins has also been shown to promote apoptosis in colon cancer cell lines. medchemexpress.commedchemexpress.com
Conversely, the depletion of its parent compound, spermidine, through the overexpression of SSAT can also lead to apoptosis. nih.gov This suggests that maintaining a balanced level of polyamines and their acetylated derivatives is crucial for cell survival. The apoptotic process initiated by polyamine depletion has been shown to be mediated by mitochondria. nih.gov
The table below outlines the observed effects of this compound on apoptosis in different experimental systems.
| Cell Line/Model | Effect of this compound on Apoptosis | Reference |
| Human Colon Cancer Cells (Caco-2) | Increased levels correlate with enhanced apoptosis. | spandidos-publications.com |
| Human Colon Cancer Cells (SW620) | Promotes apoptosis in combination with procyanidins. | medchemexpress.com |
| Human Embryonic Kidney Cells (HEK293T) | Depletion of spermidine (via SSAT overexpression, which produces this compound) leads to mitochondria-mediated apoptosis. | nih.gov |
Ion Channel Modulation
Polyamines, including this compound, are known to modulate the activity of various ion channels. ontosight.aispandidos-publications.comencyclopedia.pub As polycations, they can interact with the negatively charged residues within the pores of ion channels, thereby influencing ion flow. spandidos-publications.com
While spermine is a well-characterized blocker of inwardly rectifying potassium channels, the modulatory roles of other polyamines and their acetylated derivatives are also being investigated. spandidos-publications.comencyclopedia.pub The acetylation of spermidine to this compound alters its charge and structure, which likely affects its interaction with ion channels. This modulation of ion channel activity can have significant consequences for cellular excitability and signaling. spandidos-publications.com
Impact on mRNA Translation and Protein Biosynthesis
Polyamines are essential for protein synthesis, and their depletion can lead to a complete halt in translation. nih.govpnas.org They are thought to influence both the efficiency and fidelity of this process. semanticscholar.org
Interaction with DNA at Apurinic Sites
This compound has been shown to interact with DNA, specifically at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. medchemexpress.comcaymanchem.comthomassci.combioscience.co.uk These sites arise from the spontaneous hydrolysis of the N-glycosidic bond, leaving a baseless site in the DNA helix. Polyamines, including spermidine and its acetylated derivatives, can play a role in the cleavage of the phosphodiester bonds at these vulnerable sites. caymanchem.com
Studies have examined the efficiency of spermidine and its acetylated forms, this compound and N8-acetylspermidine, in inducing cleavage at AP sites. medchemexpress.comresearchgate.net When compared at a 1 mM concentration, the order of effectiveness was found to be: spermidine > N8-acetylspermidine > this compound. researchgate.net This suggests that the acetylation of the primary amino groups of spermidine reduces its efficiency in cleaving DNA at apurinic sites. researchgate.net Specifically, the blockage of the N1-amino group in this compound results in lower cleavage efficiency compared to the blockage of the N8-amino group in N8-acetylspermidine, indicating the relative importance of these amino groups in the cleavage process. researchgate.net
Table 1: Comparative Efficiency of Spermidine and its Acetyl Derivatives in DNA Cleavage at Apurinic Sites
| Compound | Relative Cleavage Efficiency |
|---|---|
| Spermidine | +++ |
| N8-Acetylspermidine | ++ |
| This compound | + |
This table provides a qualitative comparison of the cleavage efficiency at apurinic sites based on available research. researchgate.net
Influence on Stem Cell Fate Determination and Self-Renewal Capacity
This compound has emerged as a significant regulator of stem cell fate, particularly in the context of hair follicle stem cells (HFSCs). nih.govresearchgate.netbiologists.comnih.gov Research using HFSC organoids has revealed that while a general depletion of polyamines can decrease protein translation, it does not necessarily alter cell fate. nih.govbiologists.com In contrast, the specific accumulation of acetylated polyamines, such as this compound, which occurs with the activation of spermidine/spermine N1-acetyltransferase (SSAT), enhances the stemness of these cells without a corresponding reduction in translation. nih.govresearchgate.netbiologists.com
This compound has been identified as a determinant of HFSC fate by promoting self-renewal. nih.govbiologists.comnih.gov This effect appears to be mediated through an increase in proliferation of the stem cell pool. researchgate.netbiorxiv.orgbiologists.com Studies have shown that treatment with this compound selectively promotes the self-renewal of HFSCs. nih.govbiorxiv.org Furthermore, elevated levels of this compound are observed in vivo during processes of HFSC proliferation and differentiation, such as that induced by depilation, suggesting a functional role for this acetylated polyamine in cell fate decisions in a physiological context. nih.govbiologists.com
Interplay with Epigenetic Modifications (e.g., DNA Hypomethylation, Histone Acetylation/Methylation)
This compound is increasingly recognized for its role at the intersection of metabolism and epigenetics. The metabolism of polyamines is closely linked to the availability of S-adenosylmethionine (SAM), a universal methyl donor for methylation reactions, including DNA and histone methylation. nih.gov Increased activity of spermidine/spermine N1-acetyltransferase (SSAT) leads to the production of this compound and diverts SAM towards polyamine biosynthesis. nih.gov This increased consumption of SAM for polyamine synthesis can potentially reduce its availability for methylation reactions, leading to DNA hypomethylation, which is a characteristic feature of some cancers. nih.gov
Studies have indicated that this compound may influence histone modifications. For instance, in hair follicle stem cells, the analysis of transcripts with higher translational efficiency following this compound treatment identified an enrichment for the Gene Ontology term 'histone methylation'. nih.gov This suggests a potential role for this compound in modulating this key epigenetic mark. nih.gov Furthermore, research has pointed to this compound as a critical metabolite that mediates epigenetic modifications. researchgate.net The interplay between polyamine metabolism and histone acetylation is also highlighted by the fact that AZIN2, a protein involved in polyamine metabolism, can indirectly affect histone acetylation by regulating acetyl-CoA levels, a substrate for histone acetyltransferases. biorxiv.org Additionally, a mimetic of this compound has been designed to inhibit histone deacetylase 10 (HDAC10), suggesting a direct link between acetylated polyamines and the machinery of histone deacetylation. jcpjournal.orgresearchgate.net
Contribution to Cellular Adaptation to Environmental Stress
The acetylation of polyamines, leading to the formation of this compound, is a crucial component of the cellular response to various environmental stressors. asm.org Under conditions of stress, such as cold shock or exposure to certain chemicals, the levels of spermidine acetylation increase, suggesting an adaptive role for reducing intracellular polyamine levels. asm.org This process is thought to help prevent the toxic effects of polyamine accumulation during stressful conditions. asm.org
In both prokaryotes and eukaryotes, the enzyme spermidine acetyltransferase (in E. coli) or spermidine/spermine N1-acetyltransferase (in mammals) is induced by stress, leading to the conversion of spermidine to this compound. asm.orgscielo.br This acetylated form is then either excreted from the cell or further metabolized. asm.orgphysiology.org The induction of SSAT and the subsequent increase in this compound can be seen as a mechanism to inhibit cellular growth under unfavorable conditions, thereby conserving resources and preventing further damage. asm.org Furthermore, elevated levels of this compound are considered intracellular indicators of drug-induced stress in cancer cells, suggesting its role as a biomarker for cellular stress responses. jcpjournal.orgnih.gov The polyamine stress response is a conserved mechanism that demonstrates the brain's capacity to control cellular polyamine homeostasis under stressful conditions. scielo.br
Protein-Protein Interactions (e.g., Integrins, Hypoxia-Inducible Factor-1α, NF-κB, p53)
The enzyme responsible for the synthesis of this compound, spermidine/spermine N1-acetyltransferase (SSAT), has been found to interact with several key signaling proteins, thereby influencing a range of cellular processes. It is important to note that these interactions are with the SSAT protein itself, and the direct role of its product, this compound, in mediating these interactions is an area of ongoing investigation.
Integrins: SSAT has been shown to interact with the α9β1-integrin, which can alter its function. physiology.orgnih.gov This interaction suggests a role for the polyamine catabolic pathway in modulating cell adhesion and migration. plos.org
Hypoxia-Inducible Factor-1α (HIF-1α): SSAT can bind to HIF-1α, a master regulator of the cellular response to low oxygen levels (hypoxia). physiology.orgnih.govplos.org This interaction promotes the ubiquitination and subsequent degradation of HIF-1α. nih.gov In pancreatic cancer, the MUC1 oncoprotein has been shown to stabilize HIF-1α, leading to increased expression of SSAT and consequently higher levels of this compound and N8-acetylspermidine. researchgate.netpnas.org
NF-κB: The transcription factor NF-κB (Nuclear Factor-kappa B) has been found to transactivate the SSAT gene. core.ac.uk For example, treatment of colon cancer cells with aspirin (B1665792) induces SSAT expression through an NF-κB-dependent mechanism. portlandpress.com
p53: The tumor suppressor protein p53 can transcriptionally activate the SSAT gene. frontiersin.orgmdpi.compnas.org This p53-mediated induction of SSAT leads to an increase in this compound and is involved in p53-mediated ferroptotic responses, a form of programmed cell death. frontiersin.orgpnas.orgpnas.org
Table 2: Protein Interactions with Spermidine/Spermine N1-Acetyltransferase (SSAT)
| Interacting Protein | Functional Consequence of Interaction |
|---|---|
| α9β1-Integrin | Altered integrin function, potentially affecting cell adhesion and migration. physiology.orgnih.gov |
| HIF-1α | Promotes ubiquitination and degradation of HIF-1α. nih.gov |
| NF-κB | Transactivates the SSAT gene, leading to increased SSAT expression. core.ac.ukportlandpress.com |
| p53 | Transcriptionally activates the SSAT gene, linking polyamine metabolism to tumor suppression and ferroptosis. frontiersin.orgmdpi.compnas.org |
This table summarizes the known protein-protein interactions involving the this compound synthesizing enzyme, SSAT.
N1 Acetylspermidine in Health and Disease Pathogenesis
Cancer Biology and Malignancy
N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, has emerged as a significant molecule in the landscape of cancer biology. Altered polyamine metabolism is a well-established hallmark of neoplastic growth, and the role of this compound in this context is a subject of intensive research. This section will delve into the association of this compound with cancer, focusing on its elevated levels in various human malignancies, its role in tumor growth and progression, and its specific profiles in breast, colorectal, and pancreatic cancers.
Elevated Levels in Various Human Cancers
A consistent finding across numerous studies is the significant elevation of this compound in various human cancers. This accumulation is often a reflection of increased activity of the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine to form this compound. nih.govphysiology.org The increased production of polyamines in cancer cells necessitates a robust catabolic pathway to prevent cytotoxic levels, leading to higher concentrations of their acetylated derivatives. tandfonline.com
Elevated levels of this compound have been detected in tumor tissues as well as in biological fluids such as urine and saliva of cancer patients, suggesting its potential as a biomarker. nih.govsemanticscholar.org For instance, studies have reported increased concentrations of this compound in non-small-cell lung cancer and leukemia. jcpjournal.orghmdb.ca The acidic tumor microenvironment has also been shown to induce the accumulation of this compound in a variety of human cancer cell lines, including those from the cervix and skin. oup.com
The following table summarizes findings on elevated this compound levels in different human cancers.
| Cancer Type | Sample Type | Key Findings | Reference(s) |
| Breast Cancer | Tumor Tissue | Mammary cancers contain large amounts of N1-acetylated derivatives of spermidine compared to normal breast tissue. nih.gov | nih.gov |
| Cells (MCF-7) | Intracellular levels of this compound are elevated in doxorubicin-treated breast cancer cells. jcpjournal.orgresearchgate.net | jcpjournal.orgresearchgate.net | |
| Colorectal Cancer | Tumor Tissue | This compound levels are significantly higher in adenocarcinomas compared to benign adenomas and control mucosae. aacrjournals.orgaacrjournals.org | aacrjournals.orgaacrjournals.org |
| Plasma | Concentrations of acetylated polyamines, including this compound, are elevated in stage IV colorectal cancer. nih.gov | nih.gov | |
| Urine | Urinary levels of this compound are significantly higher in patients with colorectal cancer. iiarjournals.orgiiarjournals.org | iiarjournals.orgiiarjournals.org | |
| Pancreatic Cancer | Saliva | Salivary levels of this compound are significantly higher in patients with pancreatic cancer compared to controls. semanticscholar.org | semanticscholar.org |
| Tumor Tissue | MUC1 overexpression in pancreatic cancer cells leads to a significant increase in this compound levels. pnas.org | pnas.org | |
| Urine | Urinary polyamine profiles, including acetylated derivatives, can distinguish pancreatic cancer patients from healthy controls. nih.gov | nih.gov | |
| Leukemia | Urine | Polyamine profiles, including this compound, are altered in the urine of patients with leukemia. hmdb.ca | hmdb.ca |
| Non-Small Cell Lung Cancer | Cells (A549, H1299) | Indomethacin (B1671933) treatment induces SSAT expression and enhances the acetylation of polyamines. mdpi.com | mdpi.com |
Role in Tumor Growth and Progression
This compound is not merely a bystander in tumorigenesis; it actively participates in processes that drive tumor growth and progression. The enzyme responsible for its production, SSAT, plays a critical role in regulating tumor progression and metastasis. nih.gov While the depletion of polyamines through SSAT overexpression can inhibit cell proliferation in some cancer models, the accumulation of this compound itself has been linked to pro-tumorigenic functions. nih.gov
One of the key mechanisms through which this compound contributes to tumor progression is by modulating the tumor microenvironment. An acidic extracellular pH, a common feature of solid tumors, leads to the accumulation of this compound. oup.comoup.com This accumulated this compound then acts as a protumor metabolite by recruiting protumor neutrophils to the tumor site. oup.comoup.com These neutrophils can, in turn, promote angiogenesis and tumor growth. oup.comoup.com
Furthermore, the SAT1-N1-acetylspermidine axis has been implicated in poor patient prognosis, highlighting its clinical significance. oup.comoup.com The induction of SSAT and the subsequent increase in this compound can also be a response to chemotherapy, suggesting a role in drug-induced metabolic adaptations and potentially contributing to drug resistance. jcpjournal.org
Specific Cancer Types and Their this compound Profiles
In breast cancer, the metabolism of this compound is significantly altered. Tumor tissues from breast cancer patients have been shown to contain substantially higher amounts of this compound compared to normal breast tissue. nih.govscispace.com This is associated with an increased activity of spermidine/spermine N1-acetyltransferase in the tumors. nih.gov
Studies on breast cancer cell lines, such as MCF-7, have demonstrated that treatment with chemotherapeutic agents like doxorubicin (B1662922) leads to an elevation in intracellular this compound levels. jcpjournal.orgresearchgate.net This suggests that this compound may be an intracellular indicator of drug-induced stress and could play a role in the cellular response to treatment. jcpjournal.org The altered levels of acetylated polyamines in breast cancer are considered part of the metabolic-epigenomic landscape that is reprogrammed during malignancy. jcpjournal.org
| Research Focus | Cell/Tissue Type | Key Findings | Reference(s) |
| This compound Levels | Human Breast Tumor Tissue | Significantly higher levels of this compound compared to normal breast tissue. nih.govscispace.com | nih.govscispace.com |
| Enzyme Activity | Human Breast Tumor Tissue | Increased activity of spermidine/spermine N1-acetyltransferase. nih.gov | nih.gov |
| Chemotherapy Response | MCF-7 Breast Cancer Cells | Elevated intracellular this compound following doxorubicin treatment. jcpjournal.orgresearchgate.net | jcpjournal.orgresearchgate.net |
The association between this compound and colorectal cancer is well-documented. Studies have consistently shown a selective and significant elevation of this compound levels in colorectal adenocarcinomas compared to benign adenomas and normal colorectal mucosa. aacrjournals.orgaacrjournals.org This suggests that the metabolism of this compound is distinctly altered in malignant colorectal tissue and that it could serve as a potential biochemical marker for this cancer. aacrjournals.org
Furthermore, plasma levels of acetylated polyamines, including this compound, are particularly elevated in patients with stage IV colorectal cancer, indicating a potential role in metastasis. nih.gov Urinary analysis of patients with colorectal cancer also reveals significantly higher levels of this compound compared to healthy controls. iiarjournals.orgiiarjournals.org In some cases, this compound levels were higher in men with colorectal cancer than in women with the disease. iiarjournals.org
| Sample Type | Key Findings | Stage-Specific Information | Reference(s) |
| Tumor Tissue | Significantly higher this compound in adenocarcinomas versus adenomas and control mucosa. aacrjournals.orgaacrjournals.org | Levels are elevated in well- and moderately-differentiated adenocarcinomas. aacrjournals.org | aacrjournals.orgaacrjournals.org |
| Plasma | Elevated concentrations of acetylated polyamines in colorectal cancer patients. nih.gov | Consistently elevated concentrations in stage IV compared to stages I-III. nih.gov | nih.gov |
| Urine | Significantly higher levels of this compound in colorectal cancer patients. iiarjournals.orgiiarjournals.org | Creatinine-normalized concentrations of this compound were significantly higher than in the control group. iiarjournals.org | iiarjournals.orgiiarjournals.org |
In pancreatic cancer, this compound has been identified as a potential biomarker. Analysis of saliva from patients with pancreatic cancer revealed significantly higher levels of this compound compared to healthy individuals and those with chronic pancreatitis. semanticscholar.org A combination of metabolites including this compound showed high accuracy in discriminating pancreatic cancer patients. semanticscholar.org
At the cellular level, the overexpression of MUC1, a protein implicated in pancreatic cancer pathogenesis, leads to a significant increase in this compound levels. pnas.org This is mediated through the upregulation of the enzyme SAT1. pnas.org Knockdown of SAT1 in pancreatic cancer cells results in a significant decrease in this compound levels and can attenuate the oncogenic functions of MUC1. pnas.org Urinary polyamine profiling has also shown that this compound concentrations are higher in patients with pancreatic cancer compared to controls. nih.gov
| Sample Type | Key Findings | Mechanistic Insight | Reference(s) |
| Saliva | Significantly higher levels of this compound in pancreatic cancer patients. semanticscholar.org | Part of a metabolite panel with high discriminatory accuracy for pancreatic cancer. semanticscholar.org | semanticscholar.org |
| Tumor Cells | MUC1 overexpression increases this compound levels. pnas.org | MUC1 regulates polyamine metabolism through the SAT1 enzyme. pnas.org | pnas.org |
| Urine | Higher concentrations of this compound in pancreatic cancer patients compared to controls. nih.gov | Urinary polyamine panels can distinguish pancreatic cancer from other conditions. nih.gov | nih.gov |
Lung Cancer
This compound, as a product of the enzyme spermidine/spermine N1-acetyltransferase (SSAT), is implicated in the pathology of lung cancer. mdpi.commdpi.com High levels of SSAT expression have been observed in human lung cancer cell lines, such as A549, and in patient-derived lung tumor tissues when compared to adjacent normal tissue. mdpi.com The induction of SSAT can alter polyamine metabolism, leading to cell death in non-small cell lung cancer (NSCLC) cells. mdpi.com Specifically, the non-steroidal anti-inflammatory drug (NSAID) indomethacin has been shown to increase SSAT-1 levels in NSCLC cells. mdpi.com
The polyamine catabolism pathway, in which SSAT is a rate-limiting enzyme, converts spermidine into this compound. pnas.org This process is frequently dysregulated in cancer. pnas.org Activation of this pathway has been found to promote glutamine metabolism, creating a potential therapeutic vulnerability in lung cancer. pnas.org While acetylated polyamines like this compound are associated with non-small-cell lung cancer, another acetylated polyamine, N1,N12-diacetylspermine (DAS), has been identified as a potential prediagnostic serum biomarker for this type of cancer. jcpjournal.orgescholarship.org
Table 1: this compound and Related Molecules in Lung Cancer
| Molecule/Process | Role in Lung Cancer | Key Findings |
|---|---|---|
| SSAT-1 | Upregulated in lung cancer tissue and cell lines. mdpi.commdpi.com | Induction by agents like indomethacin can lead to cancer cell death. mdpi.com |
| This compound | Product of SSAT-1 activity, associated with lung cancer pathology. pnas.orgjcpjournal.org | Its metabolic pathway is linked to glutamine metabolism, a potential therapeutic target. pnas.org |
| Polyamine Catabolism | Dysregulated in lung cancer. pnas.org | Activation promotes glutamine metabolism. pnas.org |
| N1,N12-diacetylspermine (DAS) | Potential biomarker. escholarship.org | Increased levels in serum may prediagnose non-small-cell lung cancer. escholarship.org |
Prostate Cancer
In prostate cancer, there is a notable alteration in polyamine metabolism, including the levels of this compound. The expression of spermidine/spermine N1-acetyltransferase (SSAT-1), the enzyme responsible for producing this compound, is increased in human prostate cancer. nih.gov This is thought to be a mechanism to prevent the accumulation of toxic levels of polyamines. nih.gov Consequently, increased SSAT-1 activity leads to elevated levels of this compound in prostate tumor cells and tissues. nih.gov
Research indicates that SSAT mRNA levels are significantly higher in prostate cancer compared to normal prostate tissue. mdpi.com However, there is no significant difference in SSAT mRNA levels between localized and aggressive prostate cancer. mdpi.com A comparative analysis of polyamine levels in benign prostatic hyperplasia (BPH) and prostate cancer (PCa) revealed that the levels of this compound were approximately 3 times lower in benign tumors than in malignant ones. exp-oncology.com.ua Furthermore, the levels of this compound in prostate cancer cells were found to increase with a higher Gleason score, which indicates a more aggressive tumor. exp-oncology.com.ua
Table 2: this compound Levels in Prostate Conditions
| Condition | Relative this compound Level | Significance |
|---|---|---|
| Prostate Cancer (PCa) | Higher than in Benign Prostatic Hyperplasia (BPH). exp-oncology.com.ua | Levels increase with tumor aggressiveness (Gleason Score). exp-oncology.com.ua |
| Benign Prostatic Hyperplasia (BPH) | Lower than in Prostate Cancer. exp-oncology.com.ua |
T-Lymphoblastic Lymphoma/Acute Leukemia
Metabolomic studies have identified serum this compound as a potential tumor-specific prognostic biomarker for T-lymphoblastic lymphoma/acute leukemia (T-LBL/ALL). ashpublications.orgresearchgate.net In newly diagnosed T-LBL/ALL patients, plasma levels of this compound are significantly elevated compared to healthy controls, with a reported fold change of 3.590. researchgate.netresearchgate.net This elevation is effective in distinguishing patients from the control group. researchgate.netresearchgate.net
Table 3: Prognostic Significance of this compound in T-LBL/ALL
| This compound Level | Associated Outcome |
|---|---|
| Elevated | Longer overall survival with chemotherapy. ashpublications.orgresearchgate.net |
| Better response to induction chemotherapy. ashpublications.orgresearchgate.net | |
| Normal | Poorer response to induction chemotherapy. ashpublications.orgresearchgate.net |
Hepatomas and Preneoplastic Nodules
In the context of liver cancer, studies on rat hepatocarcinogenesis have shown that hepatic preneoplastic nodules and hepatomas exhibit high activity of spermidine N1-acetyltransferase (SAT). nih.gov This increased enzyme activity is associated with the appearance of this compound, an increase in putrescine, and a decrease in spermine. nih.gov These changes suggest an activation of the polyamine interconversion pathway in these precancerous and cancerous liver tissues. nih.gov
More recent research has highlighted that in hepatocellular carcinoma (HCC), there is an accumulation of this compound in the tumor tissue compared to non-tumoral liver tissue, with elevated levels also found in paired plasma samples. nih.gov The efflux of this compound from hepatoma cells is believed to foster an immunosuppressive tumor microenvironment by promoting macrophage-mediated immune suppression, which can dampen the effectiveness of immune checkpoint blockade therapies. nih.gov This efflux is mediated by the polyamine transporter protein SLC3A2, and its increase is driven by inflammatory macrophages that upregulate SAT1 expression in hepatoma cells. nih.gov
Table 4: Alterations in Polyamine Pathway in Hepatomas
| Molecule/Process | Change in Hepatomas and Preneoplastic Nodules | Consequence |
|---|---|---|
| Spermidine N1-acetyltransferase (SAT) Activity | High. nih.gov | Increased production of this compound. nih.gov |
| This compound | Accumulates in tumor tissue and plasma. nih.govnih.gov | Promotes tumor progression and immune suppression. nih.gov |
| Putrescine | Enhanced levels. nih.gov | Indicates activation of polyamine interconversion. nih.gov |
| Spermine | Declined levels. nih.gov | Indicates activation of polyamine interconversion. nih.gov |
Association with Chemotherapy Response and Drug Resistance
The polyamine pathway, including the enzyme spermidine/spermine N1-acetyltransferase (SSAT) and its product this compound, plays a role in the response to chemotherapy and the development of drug resistance. jcpjournal.org SSAT has been identified as a highly inducible gene in colorectal cancer cells in response to chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828). aacrjournals.org The induction of SSAT can be dramatically enhanced when these drugs are combined with a polyamine analogue such as N1,N11-diethylnorspermine (DENSpm), leading to a synergistic induction of cell death. aacrjournals.org This combined approach has been shown to increase the chemosensitivity of cancer cells, including those that have developed resistance to these chemotherapeutic agents. aacrjournals.org
In breast cancer cells, treatment with the anticancer drug doxorubicin (DOX) leads to elevated intracellular levels of this compound. jcpjournal.orgnih.gov This suggests that the elevation of acetylated polyamines may be an indicator of drug-induced metabolic adaptations and stress in cancer cells. jcpjournal.orgnih.gov The development of drug resistance in cancer is often associated with such metabolic adaptations. jcpjournal.org In some cases, a lower induction of SSAT in response to certain compounds has been observed in cisplatin-resistant ovarian carcinoma cell lines compared to sensitive ones, correlating with reduced growth sensitivity. physiology.org
Immunomodulatory Roles in the Tumor Microenvironment
This compound is emerging as a key metabolic player in modulating the immune landscape within the tumor microenvironment (TME). oup.comresearchgate.net An acidic TME, a common feature of solid tumors, drives the accumulation of this compound. oup.comresearchgate.net This accumulation is a result of the upregulation of spermidine/spermine acetyltransferase 1 (SAT1) expression in cancer cells under acidic conditions. oup.comresearchgate.net
The increased levels of this compound are not merely a byproduct of altered metabolism but actively contribute to creating an immunosuppressive TME. nih.gov In hepatocellular carcinoma, the efflux of this compound from tumor cells activates SRC signaling in a charge-dependent manner, which in turn leads to the polarization of CCL1+ macrophages and the recruitment of CCR8+ regulatory T cells. nih.gov This cascade of events fosters an environment that suppresses anti-tumor immune responses. nih.gov
A significant immunomodulatory function of the SAT1-N1-acetylspermidine axis is the recruitment of protumor neutrophils. oup.comfrontiersin.org Research has demonstrated that the accumulation of this compound in an acidic TME stimulates the recruitment of these neutrophils. oup.comfrontiersin.org These protumor neutrophils contribute to tumor progression by promoting angiogenesis (the formation of new blood vessels that supply the tumor). oup.comresearchgate.net
Inhibition of SAT1 expression in cancer cells leads to a decrease in this compound accumulation. oup.comresearchgate.net This, in turn, reduces the recruitment of neutrophils to the tumor, resulting in impaired angiogenesis and suppressed tumor growth. oup.comfrontiersin.org This finding highlights the SAT1-N1-acetylspermidine axis as a potential metabolic target for cancer immunotherapy, aiming to disrupt the protumorigenic immune environment. oup.comfrontiersin.org
Angiogenesis Modulation
This compound, a product of the enzyme spermidine/spermine N1-acetyltransferase (SAT1), has been implicated in the complex process of angiogenesis, the formation of new blood vessels. oup.comlu.seoup.com Research indicates that an acidic tumor microenvironment can lead to the accumulation of this compound. oup.comoup.comnih.gov This accumulation is driven by the upregulation of SAT1 expression in cancer cells under acidic conditions. oup.comoup.com
The increased levels of this compound are associated with the recruitment of protumor neutrophils to the tumor site. oup.comoup.comresearchgate.net These neutrophils, in turn, contribute to impaired angiogenesis and tumor growth. oup.comoup.comresearchgate.net Studies have shown that inhibiting SAT1 expression in cancer cells leads to a decrease in both intracellular and extracellular this compound levels. oup.comoup.com While this inhibition has a minimal direct effect on cancer cell proliferation in laboratory settings, it significantly suppresses tumor growth in living organisms by reducing neutrophil recruitment and subsequent angiogenesis. oup.comoup.comnih.gov This suggests that the SAT1-N1-acetylspermidine axis plays a critical role in modulating tumor immunity and angiogenesis, making it a potential target for anti-cancer therapies. oup.comoup.comresearchgate.net
Table 1: Impact of this compound on Angiogenesis
| Factor | Observation | Implication |
|---|---|---|
| Acidic Tumor Microenvironment | Upregulation of SAT1 expression and accumulation of this compound. oup.comoup.com | Promotes a pro-tumorigenic environment. |
| SAT1 Inhibition | Decreased this compound levels and reduced neutrophil recruitment. oup.comoup.com | Suppressed tumor growth and angiogenesis in vivo. oup.comoup.comnih.gov |
Neurological Disorders
The role of this compound extends to the realm of neurological disorders, with notable correlations observed in Parkinson's disease.
Correlation with Parkinson's Disease Severity
Several studies have highlighted a significant correlation between altered polyamine metabolism and Parkinson's disease (PD). nih.govnih.gov Specifically, levels of acetylated polyamines, including this compound, have been found to be altered in individuals with PD. nih.govresearchgate.netneurores.org
In the cerebrospinal fluid (CSF) of PD patients, concentrations of putrescine and this compound are significantly higher, while spermidine levels are reduced. neurores.orgfrontiersin.org Furthermore, metabolomic analyses of plasma from PD patients have revealed that acetylated metabolites like N8-acetylspermidine and N-acetylputrescine are elevated compared to healthy controls. nih.govnih.govresearchgate.netmdpi.com Some research indicates that the lateral metabolism from spermidine to this compound is increased in PD patients. researchgate.net
Interestingly, levels of certain acetylated polyamines, such as N1,N8-diacetylspermidine, have been shown to positively correlate with the severity of Parkinson's disease, as assessed by the Hoehn and Yahr stages. nih.govresearchgate.netresearchgate.net This suggests that these metabolites could serve as potential biomarkers for tracking disease progression. actanaturae.ru
Table 2: Altered this compound Levels in Parkinson's Disease
| Biological Fluid | Finding | Associated Factor |
|---|---|---|
| Cerebrospinal Fluid (CSF) | Increased this compound. neurores.orgfrontiersin.org | Parkinson's Disease. |
| Plasma | Increased N8-acetylspermidine. nih.govnih.govresearchgate.netmdpi.com | Parkinson's Disease. |
Potential in Neuroprotection
While some acetylated polyamines are linked to PD severity, the broader polyamine pathway also holds potential for neuroprotection. Polyamines are known to be involved in crucial cellular processes and can play a role in protecting against nerve cell death. mdpi.com For instance, polyamine antagonists have demonstrated neuroprotective effects in models of cerebral ischemia. universityofgalway.ie Although direct evidence for this compound's neuroprotective role is still emerging, its position within the complex and vital polyamine metabolic network suggests its potential involvement in maintaining neuronal health. ontosight.ai The dysregulation of this pathway in neurodegenerative diseases underscores the importance of further research into the specific functions of metabolites like this compound. frontiersin.org
Autoimmune and Inflammatory Diseases
This compound and the broader polyamine metabolism are also implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).
Implications in Systemic Lupus Erythematosus (SLE) and SAT1 Gene Mutations
Recent genetic studies have identified loss-of-function (LOF) variants in the SAT1 gene as a cause of X-linked childhood-onset SLE. nih.govnih.gov21stcenturypathology.com The SAT1 gene encodes for spermidine/spermine N1-acetyltransferase, a rate-limiting enzyme in polyamine catabolism. nih.gov21stcenturypathology.com These mutations lead to dysregulated polyamine metabolism, highlighting its pathogenic role in the development of SLE. nih.gov
In patients with SLE carrying these SAT1 LOF variants, plasma levels of this compound were found to be significantly increased. nih.gov This finding directly links a specific genetic defect in polyamine metabolism to the clinical manifestation of SLE. The SAT1 gene's location on the X chromosome may also contribute to the female predominance observed in SLE. mdpi.com
Altered Polyamine Profiles in SLE
Beyond specific gene mutations, broader alterations in polyamine profiles are observed in SLE patients. nih.govnih.gov One study reported that plasma levels of this compound, along with spermidine and spermine, were significantly decreased in SLE patients compared to healthy controls. nih.govnih.govmdpi.comdntb.gov.ua However, another study, which included patients with SAT1 mutations, found that this compound levels were elevated in the sera of SLE patients. nih.gov21stcenturypathology.com21stcenturypathology.com
These seemingly contradictory findings may reflect the heterogeneity of SLE and the influence of various factors, including specific genetic backgrounds and disease activity. 21stcenturypathology.com For instance, in some SLE patients, increased plasma levels of putrescine and this compound were observed, while spermidine and spermine levels were decreased. nih.gov These altered polyamine levels have been correlated with certain disease manifestations and markers of disease activity. nih.govnih.gov The dysregulation of polyamine metabolism, whether through genetic defects or other mechanisms, appears to be a consistent feature in SLE, suggesting its central role in the disease's pathogenesis. mdpi.commdpi.com
Table 3: this compound in Systemic Lupus Erythematosus (SLE)
| Context | Finding | Reference |
|---|---|---|
| SAT1 Gene Loss-of-Function Mutations | Increased plasma this compound. | nih.gov |
| General SLE Patient Population (Study 1) | Decreased plasma this compound. | nih.govnih.govmdpi.comdntb.gov.ua |
Infectious Diseases and Host-Pathogen Interactions
The balance of polyamines, including the acetylated form this compound, is critical during infections. Both hosts and pathogens manipulate polyamine metabolism to their own advantage, making these pathways a key area of study in host-pathogen interactions. The acetylation of spermidine to this compound, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT or SAT1), is a pivotal regulatory step in this process. nih.govphysiology.org
Antimicrobial Properties and Potential
The role of this compound in direct antimicrobial activity is complex and often indirect. Polyamines are essential for bacterial growth, and the acetylation process, which neutralizes the positive charge of polyamines, is a key mechanism for regulating their intracellular concentrations to avoid toxicity. nih.gov
Research has highlighted the importance of polyamine metabolism in bacterial pathogenicity. For instance, spermidine production in Pseudomonas aeruginosa has been shown to protect the pathogen from antibiotics. researchgate.net Conversely, the host can secrete polyamines to inhibit the growth of bacteria and fungi by damaging microbial membranes. mdpi.com While direct studies on the antimicrobial properties of this compound are limited, its role is primarily seen through the lens of polyamine homeostasis in bacteria. The bacterial enzyme SpeG acetylates polyamines, and its inhibition has been explored as a potential antibacterial strategy. nih.gov For example, diminazene, an inhibitor of the human polyamine acetyltransferase SAT1, also inhibits bacterial SpeG and reduces bacterial proliferation. nih.gov
The acetylation of putrescine and spermidine is crucial for bacterial fitness. In bloodstream infections (BSI), N-acetylputrescine, a related acetylated polyamine, was found to be a bacterial metabolite elevated during infection. nih.gov While this compound was not observed to be elevated in this specific context, the study underscores the importance of polyamine acetylation in bacterial survival and pathogenesis. nih.gov
Table 1: this compound in Bacterial Host-Pathogen Interactions
| Organism/Context | Finding | Implication | Reference(s) |
|---|---|---|---|
| General Bacteria | Acetylation by SpeG is a key mechanism to regulate intracellular polyamine levels and avoid toxicity. | Targeting polyamine acetylation could be a viable antimicrobial strategy. | nih.gov |
| Bloodstream Infections | N-acetylputrescine, not this compound, was identified as a key bacterial metabolite elevated during infection. | Highlights the specific roles of different acetylated polyamines in bacterial pathogenesis. | nih.gov |
| Pseudomonas aeruginosa | Spermidine production protects the pathogen against antibiotics. | Manipulation of polyamine levels is a bacterial defense mechanism. | researchgate.net |
| General Host Defense | Host-derived polyamines can be secreted to inhibit microbial growth. | Polyamines are part of the innate immune response. | mdpi.com |
Role in Parasitic Infections
Polyamine metabolism is a critical pathway for the proliferation of various parasites, making it a target for therapeutic intervention. hmdb.caup.ac.za The inhibition of polyamine synthesis has proven effective in treating diseases like trypanosomiasis and coccidiosis. hmdb.ca this compound plays a significant role in the host-parasite interplay, particularly in how parasites acquire necessary polyamines from their host.
A prominent example is seen in infections with the intestinal parasite Cryptosporidium parvum. This parasite lacks the enzymes for de novo polyamine synthesis and must scavenge them from the host. Upon invading human intestinal epithelial cells, C. parvum induces a host stress response that leads to a rapid and significant increase in the host's spermidine/spermine N1-acetyltransferase (SSAT-1) activity. researchgate.net This heightened enzyme activity results in the overproduction and excretion of this compound and N1-acetylspermine by the host cell. researchgate.net The parasite is then able to take up these acetylated polyamines to support its own growth and replication. researchgate.net In infected cells, levels of this compound can increase as much as 24-fold. researchgate.net
Similarly, in malaria, caused by Plasmodium falciparum, there is a significant increase in polyamine levels within infected red blood cells as the parasite develops. up.ac.za The parasite relies on these polyamines for macromolecular synthesis and replication. up.ac.za The host cell's machinery for polyamine interconversion, which produces this compound via SSAT, is a key part of this metabolic landscape that the parasite exploits. up.ac.zamalariaworld.org
Table 2: Role of this compound in Parasitic Infections
| Parasite | Host Cell | Key Finding | Mechanism | Reference(s) |
|---|---|---|---|---|
| Cryptosporidium parvum | Human Intestinal Epithelial Cells (HCT-8) | Infection induces a >24-fold increase in intracellular this compound. | Parasite induces host SSAT-1, leading to acetylation and export of polyamines, which the parasite then scavenges. | researchgate.net |
| Plasmodium falciparum | Human Red Blood Cells | Polyamine levels, including precursors to this compound, increase significantly during parasite development. | Parasite exploits host polyamine metabolism for its own replication and growth. | up.ac.za |
| Trypanosomes | General | Inhibition of polyamine metabolism is a curative strategy. | Parasites are highly dependent on polyamines for proliferation. | hmdb.ca |
Viral and Phage Encoded Polyamine Metabolic Enzymes
Viruses, being obligate intracellular parasites, have evolved sophisticated mechanisms to manipulate host cell metabolism to support their replication. pnas.orgpnas.org A critical aspect of this manipulation involves the host's polyamine pathways. mdpi.com Many viruses, ranging from bacteriophages (viruses that infect bacteria) to large eukaryotic viruses, encode their own polyamine metabolic enzymes. pnas.orgresearchgate.net
These virally-encoded enzymes can create, modify, or degrade polyamines. pnas.org Notably, some viruses encode spermidine N-acetyltransferase (SAT), the enzyme that produces this compound. pnas.orgpnas.org For example, the eukaryotic chlorovirus PBCV-1 encodes a functional polyamine N-acetyltransferase. mdpi.com By producing this compound, these viruses can sequester host spermidine into an inactive form, thereby manipulating the cellular environment. pnas.orgresearchgate.net
Conversely, other viruses have evolved a counter-strategy. Some giant viruses of the Imitervirales group encode N-acetylspermidine amidohydrolase. pnas.org This enzyme reverses the acetylation process, breaking down this compound to release free, active spermidine. pnas.orgpnas.org This liberation of spermidine is crucial for viral replication, as spermidine is essential for processes like ribosomal translation and the synthesis of viral proteins. pnas.org
In the context of human viral diseases, elevated levels of acetylated polyamines, including this compound, have been correlated with the severity of COVID-19. researchgate.netaging-us.comnih.gov In both cancer and non-cancer patients, severe COVID-19 was associated with a metabolic signature suggesting the overactivation of the host's SAT1 enzyme. researchgate.netnih.gov This leads to a surge in circulating this compound and other acetylated polyamines, which also correlated with prolonged viral shedding. researchgate.netaging-us.com
Table 3: Viral and Phage Manipulation of this compound Metabolism
| Virus/Phage Group | Encoded Enzyme | Function of Enzyme | Effect on Host/Replication | Reference(s) |
|---|---|---|---|---|
| Bacteriophages (diverse) | Spermidine N-acetyltransferase | Converts spermidine to this compound. | Sequesters host spermidine into an inactive form. | pnas.orgresearchgate.net |
| Giant Viruses (Imitervirales) | N-acetylspermidine amidohydrolase | Releases spermidine from this compound. | Frees up active spermidine to support viral replication. | pnas.orgpnas.org |
| Chlorovirus PBCV-1 | Polyamine N-acetyltransferase | Acetylates polyamines. | Role in infection is still under investigation, but implies manipulation of host polyamines is vital. | mdpi.com |
| SARS-CoV-2 (Host Response) | Spermidine/spermine N1-acetyltransferase (SAT1) (Host enzyme) | Overactivation leads to increased this compound. | Elevated levels of acetylated polyamines correlate with disease severity. | researchgate.netaging-us.comnih.gov |
Methodological Approaches in N1 Acetylspermidine Research
Analytical Techniques for Quantification and Detection
The analysis of N1-acetylspermidine necessitates techniques that can distinguish it from structurally similar polyamines and their acetylated derivatives. The low physiological concentrations of this compound further underscore the need for highly sensitive detection methods.
Advanced Chromatographic Methods
Chromatography is a cornerstone of this compound analysis, providing the foundational separation required for accurate quantification.
High-Pressure Liquid Chromatography (HPLC) is a widely utilized technique for the determination of this compound in various biological samples. nih.govnih.gov This method offers robust separation of polyamines and their acetylated forms, often coupled with fluorescence or mass spectrometry detection to enhance sensitivity and specificity. nih.gov
One established HPLC method facilitates the simultaneous determination of biogenic polyamines, including this compound and its isomer N8-acetylspermidine, in gastric tissue. nih.gov This procedure uses a reversed-phase column with octane (B31449) sulfonate as an ion-pairing agent and post-column derivatization with o-phthaldialdehyde (OPA) for fluorescence detection. nih.gov The method demonstrates high sensitivity, with a detection limit for acetylated spermidines as low as 8.5 pmoles. nih.govscienceopen.com A key advantage is its ability to separate this compound and N8-acetylspermidine in a single run without extensive sample pre-purification. scienceopen.com The analysis time is typically under 20 minutes, with a high recovery rate of about 97%. researchgate.net
For enhanced sensitivity, pre-column derivatization with agents like dansyl chloride is also employed. unh.edu This approach, combined with a reversed-phase C18 column and a gradient elution of acetonitrile-heptanesulfonate, allows for the detection of less than 1 pmol of this compound. unh.edu However, initial iterations of this method struggled to completely separate N1- and N8-acetylspermidine, a challenge that was overcome by modifying the gradient, albeit with an increase in total analysis time. unh.edu
The choice of derivatization agent and chromatographic conditions is critical. While OPA is effective for post-column derivatization, benzoyl chloride is used for pre-column derivatization in some protocols. springernature.com However, byproducts from benzoylation, such as methyl benzoate (B1203000), can interfere with the this compound peak, necessitating careful optimization of the solvent mixture or the inclusion of clean-up steps. springernature.com
Table 1: HPLC Methods for this compound Analysis
| Feature | Method 1: Post-Column Derivatization | Method 2: Pre-Column Derivatization |
|---|---|---|
| Derivatization Agent | o-phthaldialdehyde (OPA) | Dansyl chloride |
| Column | Reversed-phase | Reversed-phase C18 |
| Ion-Pairing Agent | Octane sulfonate | Heptanesulfonate |
| Detection | Fluorescence | Fluorescence |
| Detection Limit | 8.5 pmoles | < 1 pmol |
| Key Advantage | Simultaneous separation of N1- and N8-acetylspermidine | High sensitivity |
| Challenge | --- | Initial difficulty in separating N1/N8 isomers |
| Reference | nih.govscienceopen.com | unh.edu |
Thin-Layer Chromatography (TLC) serves as another valuable tool in the analysis of this compound, particularly for the identification and semi-quantitative estimation of its dansylated derivatives. nih.gov While often considered less sensitive than HPLC, TLC provides a straightforward and cost-effective method for separating polyamines. nih.govspringernature.com
In studies of hamster epididymis, TLC was instrumental in identifying the presence of this compound alongside other polyamines. capes.gov.br The technique has also been applied to analyze liver extracts from mice, where it allowed for the quantitative estimation of this compound after derivatization. nih.gov The separation of dansylated polyamines on silica (B1680970) gel plates is a common approach, enabling the determination of polyamine levels in the picomole range. springernature.com However, TLC methods can be labor-intensive and may require substantial sample pretreatment. nih.gov
Mass Spectrometry-Based Profiling
The coupling of separation techniques with mass spectrometry (MS) has revolutionized the analysis of this compound, offering unparalleled sensitivity and specificity.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful platform for the comprehensive profiling of metabolites, including this compound, in various biological contexts. nih.govjcpjournal.org This technique is particularly valuable in cancer research, where alterations in polyamine metabolism are frequently observed. nih.govnih.gov
In studies of doxorubicin-treated breast cancer cells (MCF-7), LC-HRMS was used to identify elevated levels of intracellular this compound. nih.govjcpjournal.orgresearchgate.net The analysis, often performed in positive electrospray ionization (ESI) mode, provides high confidence in metabolite identification through accurate mass measurements and MS/MS product ion spectra. nih.govjcpjournal.org The methodology can detect this compound in complex cell lysates, sometimes following a purification step like vertical tube gel electrophoresis (VTGE). nih.govresearchgate.net
LC-HRMS has also been employed in metabolomics studies of maternal and cord blood, revealing increased levels of acetylated polyamines in very-low-birth-weight infants, suggesting enhanced polyamine metabolic cycling in extreme prematurity. acs.org Furthermore, LC-MS/MS methods have been developed for the simultaneous analysis of polyamines and other compounds like steroids in human serum. mdpi.com These methods often involve a derivatization step, for example with isobutyl chloroformate, to improve the sensitivity for polyamines. mdpi.com
Table 2: LC-HRMS Applications in this compound Research
| Application Area | Sample Type | Key Finding | Reference |
|---|---|---|---|
| Cancer Research | MCF-7 breast cancer cells | Elevated intracellular this compound after doxorubicin (B1662922) treatment. | nih.govjcpjournal.orgbiorxiv.org |
| Prematurity Research | Maternal and cord blood | Increased acetylated polyamines in very-low-birth-weight infants. | acs.org |
| Clinical Biomarkers | Human serum (breast cancer) | Simultaneous quantification of polyamines and steroids. | mdpi.com |
| Lymphoma Research | Human serum | Identification of this compound as a potential biomarker. | nih.gov |
Capillary Electrophoresis–Mass Spectrometry (CE-MS) is an ideal technique for the analysis of charged, hydrophilic metabolites like this compound, especially in volume-restricted samples. oup.comresearchgate.netuniversiteitleiden.nl This method offers high separation efficiency and requires minimal sample volume. universiteitleiden.nl
CE-MS has been instrumental in non-targeted metabolomic analyses that have identified significant alterations in this compound levels. For instance, in pancreatic cancer cells cultured under acidic conditions (pH 6.8), CE-MS revealed a significant accumulation of this compound. oup.comoup.com Similarly, CE-MS-based metabolomics of saliva samples has shown that this compound, among other polyamines, is significantly elevated in patients with pancreatic cancer compared to healthy controls. semanticscholar.org These findings highlight the potential of salivary this compound as a non-invasive biomarker. semanticscholar.org
The technique has also been applied to investigate metabolic changes in colorectal cancer, where plasma levels of this compound were found to be elevated in stage IV of the disease. mdpi.com The development of advanced CE-MS methods, such as multiple-injection CE-MS, has further improved sample throughput, making it a competitive platform for targeted biomarker analysis. keio.ac.jp
Compounds Mentioned:
this compound
N8-acetylspermidine
Putrescine
N1-acetylspermine
Dansyl chloride
o-phthaldialdehyde (OPA)
Octane sulfonate
Heptanesulfonate
Benzoyl chloride
Methyl benzoate
Isobutyl chloroformate
Doxorubicin
General Mass Spectrometry Applications
Mass spectrometry (MS) stands as a cornerstone in this compound research, offering high sensitivity and specificity for its detection and quantification. A significant challenge in analyzing this compound is distinguishing it from its isomer, N8-acetylspermidine. Tandem mass spectrometry (MS/MS) has proven effective in resolving this issue. By analyzing the fragment ions, specifically the acetylamidopropyl and acetylamidobutyl groups, researchers can differentiate between the two isomers. iaea.orgnih.gov To enhance detection, derivatization techniques using reagents like heptafluorobutyryl (HFB) are often employed. iaea.orgnih.gov
MS-based methods have been successfully applied to measure the activities of enzymes involved in the polyamine catabolic pathway, such as spermidine/spermine N1-acetyltransferase (SSAT). iaea.orgnih.gov Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous quantitative profiling of multiple polyamines and other metabolites in biological samples, including human serum. mdpi.com Capillary electrophoresis–mass spectrometry (CE-MS) is another powerful technique used for comprehensive nontargeted metabolomic analysis to identify alterations in metabolite levels, including this compound, under specific conditions like extracellular acidity in cancer cells. oup.comoup.com
Immunoassay Development (e.g., ELISA)
Enzyme-linked immunosorbent assays (ELISAs) provide a valuable, high-throughput method for the quantification of this compound in various biological samples. lbiosystems.co.kr Recently, competitive ELISA kits have been developed specifically for the quantitative measurement of this compound in plasma and cell culture supernatants. lbiosystems.co.kreaglebio.com These assays utilize monoclonal antibodies with high specificity for this compound, enabling its distinction from structurally similar polyamines. nih.govnih.gov
The principle of these competitive ELISAs involves the competition between this compound in the sample and a labeled this compound antigen for a limited number of antibody binding sites on a microtiter plate. eaglebio.com The development of these immunoassays has been crucial for studying the role of this compound in various physiological and pathological processes, including cancer, where elevated levels of polyamines have been observed. lbiosystems.co.kreaglebio.com
Targeted and Non-Targeted Metabolomic Profiling
Metabolomic profiling, encompassing both targeted and non-targeted approaches, has been instrumental in elucidating the role of this compound in health and disease. Non-targeted metabolomics allows for a broad, unbiased analysis of metabolic changes in biological systems. ashpublications.orgresearchgate.net For instance, non-targeted profiling of plasma from patients with T-lymphoblastic lymphoma/acute leukemia (T-LBL/ALL) revealed significant alterations in metabolic patterns, with this compound being a key differentiating metabolite. ashpublications.orgresearchgate.net
Following non-targeted screening, targeted metabolomics provides precise and quantitative measurements of specific metabolites like this compound. ashpublications.orgresearchgate.net This approach has been used to validate the findings from non-targeted studies and to investigate specific metabolic pathways. In the context of T-LBL/ALL, targeted analysis confirmed a significant elevation of this compound in patients compared to controls. ashpublications.orgresearchgate.netresearchgate.net These studies highlight the power of metabolomics in identifying potential biomarkers and therapeutic targets. ashpublications.orgresearchgate.netresearchgate.net
In Vitro Experimental Models
The study of this compound's cellular functions relies heavily on in vitro experimental models that allow for controlled investigation of its metabolic pathways and effects on cellular processes.
Diverse Mammalian Cell Culture Systems
A wide variety of mammalian cell lines have been utilized to investigate the role of this compound. These include cancer cell lines such as pancreatic cancer (PANC-1, AsPC-1), cervical cancer (HeLa), epidermoid carcinoma (A431), colorectal carcinoma (HCT116, HT-29), hepatocellular carcinoma (SMMC7721, HepG2, Bel7402), and lung carcinoma (NCI H157). oup.comoup.comnih.govresearchgate.net Non-cancerous cell lines are also employed to understand its fundamental roles in cellular physiology.
These cell culture systems have been instrumental in studies involving the manipulation of polyamine metabolism. For example, researchers have used these models to investigate the effects of acidic extracellular pH on this compound accumulation and the role of spermidine/spermine N1-acetyltransferase (SAT1) in this process. oup.comoup.com Furthermore, cell lines have been used to study the consequences of SAT1 overexpression, which leads to increased levels of this compound and subsequent effects on cell growth and signaling pathways. nih.gov
Organoid Models for Stem Cell Research
Organoid models, particularly hair follicle stem cell (HFSC) organoids, have emerged as a powerful tool for studying the role of this compound in stem cell fate decisions. semanticscholar.orgnih.govbiologists.combiologists.com These three-dimensional culture systems better recapitulate the in vivo microenvironment and cellular interactions compared to traditional 2D cell cultures. semanticscholar.org
Research using HFSC organoids has revealed that this compound acts as a determinant of stem cell fate by affecting cell proliferation. nih.govbiologists.combiologists.com Studies have shown that supplementation with this compound can increase the number of stem cells within the organoids. nih.gov These models have been crucial in dissecting the complex interplay between polyamine metabolism and the regulation of stemness, providing insights that may be valuable for regenerative medicine. semanticscholar.org
Genetic Manipulation Techniques (Gene Knockdown, Overexpression, Transfection)
Genetic manipulation techniques are fundamental to understanding the specific roles of enzymes involved in this compound metabolism. Techniques such as gene knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA), and gene overexpression through transfection with expression vectors, are widely used. oup.comnih.govsigmaaldrich.com
For instance, siRNA-mediated knockdown of spermidine/spermine N1-acetyltransferase (SAT1) has been shown to decrease the levels of this compound in various cancer cell lines. oup.comnih.gov Conversely, overexpression of SAT1 leads to a significant increase in this compound concentrations. nih.govpnas.org These genetic tools allow researchers to directly link the activity of a specific enzyme to the production of this compound and to study the downstream functional consequences on cellular processes like proliferation, metastasis, and signaling pathways. nih.govpnas.org
Research Findings on this compound
| Research Area | Key Findings | Cell/Model System | Reference |
| Cancer Metabolomics | Elevated this compound in T-LBL/ALL patients, associated with prognosis. | Human Plasma | ashpublications.orgresearchgate.net |
| Stem Cell Fate | This compound promotes hair follicle stem cell self-renewal. | Hair Follicle Stem Cell Organoids | nih.govbiologists.combiologists.com |
| Cancer Cell Metabolism | Acidic pH induces this compound accumulation via SAT1 upregulation. | PANC-1, AsPC-1, HeLa, A431, HCT116 | oup.comoup.com |
| Gene Function | SAT1 overexpression increases this compound and affects cell growth. | SMMC7721, HepG2, HCT116 | nih.gov |
| Gene Function | SAT1 knockdown decreases this compound levels. | Bel7402, HT-29 | nih.gov |
Computational and Structural Biology Approaches (Molecular Docking, Molecular Dynamics Simulations)
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the structural basis of this compound's interactions with its protein targets. These approaches provide insights into binding affinities, interaction modes, and the stability of ligand-protein complexes at an atomic level.
A significant focus of this research has been the interaction between this compound and histone deacetylase 10 (HDAC10), a known polyamine deacetylase. nih.gov Molecular docking studies have been performed to understand the binding affinity and molecular interactions. These studies revealed that this compound exhibits a notable binding affinity for HDAC10, with a calculated binding energy of -6.5 kcal/mol. jcpjournal.orgresearchgate.net The binding is characterized by interactions with key amino acid residues within the catalytic site of HDAC10, including His136 to Ser141. nih.govresearchgate.net Specifically, conventional hydrogen bonds are formed with residues such as Ala24, His136, and Asp174, supporting its position within the catalytic pocket. nih.govjcpjournal.org
Building on these findings, researchers have designed mimetic compounds of this compound, such as MINAS (Mimetic this compound), to explore potential inhibitory roles against HDAC10. jcpjournal.orgnih.gov Molecular docking and MD simulations of MINAS showed a strong and comparable inhibitory potential to known HDAC10 inhibitors like Tubastatin A, with binding affinities of –8.2 kcal/mol and –8.4 kcal/mol, respectively. nih.govnih.gov These simulations indicated that MINAS and Tubastatin A share similar binding sites and interaction patterns with HDAC10, involving residues like Ser138, Ser140, Tyr183, and Cys184. nih.govnih.gov
MD simulations further confirmed the stability of these complexes. For instance, 20-nanosecond simulations of HDAC10 complexed with MINAS or Tubastatin A showed minimal fluctuations in the root mean square fluctuation (RMSF) plots, particularly within the desirable range of inhibitory amino acid residues (120-200). researchgate.net This suggests the formation of a strong and stable complex between the mimetic and HDAC10. researchgate.net Protein-ligand contact maps derived from these simulations revealed similar interaction fractions and contact points for both MINAS and Tubastatin A with key residues like Glu24, His136, and Glu274, reinforcing the idea that they share a similar inhibitory binding pocket. researchgate.net
In addition to HDAC10, computational studies have explored the interaction of this compound's precursor, N1-acetylspermine, with acetylpolyamine oxidase (APAO). rsc.org Multiscale simulations were used to map the complete catalytic process, including the transportation of acetylspermine into the enzyme's active site and the chemical transformation steps. rsc.org These simulations identified potential channels for substrate entry and revealed that the transfer of a hydride from the polyamine to the FAD cofactor is the rate-limiting step in the catalytic cycle. rsc.org
Table 1: Molecular Docking and Dynamics Simulation Findings for this compound and Related Compounds
| Compound | Target Protein | Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | HDAC10 | Molecular Docking | Binding Affinity: -6.5 kcal/mol. Interacts with catalytic residues His136-Ser141 via hydrogen bonds. | nih.gov, jcpjournal.org, researchgate.net |
| MINAS (Mimetic this compound) | HDAC10 | Molecular Docking & MD Simulation | Binding Affinity: -8.2 kcal/mol (comparable to Tubastatin A). Forms a stable complex, sharing binding sites with known inhibitors. | nih.gov, nih.gov, researchgate.net |
| Tubastatin A | HDAC10 | Molecular Docking & MD Simulation | Binding Affinity: -8.4 kcal/mol. Forms a stable complex, used as a comparator for novel inhibitors. | nih.gov, nih.gov, researchgate.net |
| N1-Acetylspermine | APAO | Multiscale Simulations (RAMD, MD) | Identified substrate entry channels and determined the rate-limiting step of catalysis (hydride transfer). | rsc.org |
Ribosome Footprinting for Translational Control Studies
Ribosome footprinting, a high-resolution technique that maps the exact positions of ribosomes on messenger RNA (mRNA) transcripts, has been employed to investigate the role of this compound in regulating protein synthesis and stem cell fate. nih.govgzzoc.com This method allows for the quantification of translational efficiency for each transcript by normalizing ribosome-protected fragment counts to total mRNA abundance. nih.gov
In a study using a 3D organoid culture system for hair follicle stem cells (HFSCs), ribosome footprinting was used to analyze the translatome of sorted stem cells versus their more committed progenitor cells. nih.gov The research aimed to understand how polyamine metabolism, which generates this compound, affects de novo protein synthesis and cell fate decisions. nih.govresearchgate.net
In Vivo Experimental Models
Rodent Models (e.g., Mice, Rats) for Metabolic and Disease Studies
Rodent models, particularly mice and rats, have been fundamental in studying the in vivo metabolism and physiological relevance of this compound. Early studies in rats investigated the metabolic fate of this compound and its isomer, N8-acetylspermidine. nih.gov These experiments demonstrated that this compound is primarily metabolized to putrescine in both the liver and kidney, while N8-acetylspermidine is deacetylated to spermidine. nih.gov The metabolic rates for both acetylated forms were found to be significantly faster than that of spermidine, which helps explain their low endogenous tissue levels. nih.gov
Comparative metabolomic studies have provided further insights. An analysis comparing the long-lived naked mole-rat with the shorter-lived laboratory mouse revealed significant interspecies differences in polyamine metabolism. aging-us.com Naked mole-rats exhibited higher circulating levels of several polyamines, including N1,N8-diacetylspermidine and N8-acetylspermidine, compared to mice. aging-us.com Crucially, while spermidine and this compound levels declined with age in mice, these levels remained high or even increased (in the case of this compound) in aging naked mole-rats, suggesting a potential link between sustained this compound levels and longevity. aging-us.com
Studies involving the induction of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme responsible for producing this compound, have also been conducted. In rats, administration of carbon tetrachloride was found to induce a cytosolic acetylating enzyme, leading to the conversion of higher polyamines into putrescine, with acetylated intermediates like this compound being key to this pathway. physiology.org In a model of acute pancreatitis in rats, the induction of SSAT led to a massive accumulation of putrescine and the appearance of this compound, coupled with the depletion of spermidine and spermine, ultimately resulting in pancreatic inflammation. pnas.orgnih.gov
Transgenic Animal Models and Their Phenotypic Characterization
Transgenic animal models engineered to have altered expression of spermidine/spermine N1-acetyltransferase (SSAT) have been invaluable for characterizing the downstream effects of increased this compound production. These models have firmly established a role for the SSAT-mediated polyamine catabolic pathway in various physiological and pathological processes.
Transgenic mice overexpressing SSAT exhibit a significant disruption of their normal polyamine pools. pnas.org This is characterized by a massive accumulation of putrescine, the appearance of this compound, and a corresponding decrease in tissue spermidine and spermine levels. pnas.org One of the most striking phenotypes was observed in a skin carcinogenesis model. nih.govoup.com K6-SSAT transgenic mice, which overexpress SSAT specifically in epidermal keratinocytes, were phenotypically normal until challenged with a chemical carcinogenesis protocol. nih.govoup.com These mice showed a tenfold increase in the number of epidermal tumors compared to non-transgenic littermates. nih.gov Analysis of the tumors from these transgenic animals revealed markedly elevated SSAT activity and protein levels, along with increased pools of putrescine and this compound, indicating that activation of this catabolic pathway plays a key role in chemically induced skin cancer. nih.govoup.com
Similarly, transgenic rats overexpressing SSAT under an inducible promoter were generated to study the physiological function of the enzyme. pnas.orgnih.gov Induction of SSAT expression in the pancreas resulted in a dramatic shift in polyamine metabolism, with an overaccumulation of putrescine and this compound and severe depletion of spermidine and spermine. nih.gov This acute activation of polyamine catabolism led to the development of acute pancreatitis, demonstrating that maintaining sufficient levels of higher polyamines is critical for pancreatic integrity. pnas.orgnih.gov
Table 2: Phenotypes of Transgenic Rodent Models with Altered SSAT Activity
| Transgenic Model | Gene/Promoter | Key Metabolic Change | Phenotypic Outcome | Reference(s) |
|---|---|---|---|---|
| K6-SSAT Mice | Bovine Keratin 6 promoter driving SSAT | Increased this compound and putrescine in tumors | 10-fold increase in susceptibility to chemically induced skin tumors. | nih.gov, oup.com |
| SSAT-Overexpressing Rats | Inducible metallothionein (B12644479) I promoter driving SSAT | Overaccumulation of this compound and putrescine in the pancreas. | Development of acute pancreatitis upon SSAT induction. | pnas.org, nih.gov |
| SSAT-Overexpressing Mice | SSAT's own promoter or metallothionein I promoter | Accumulation of putrescine and this compound in various tissues. | Distorted polyamine pools in liver, spleen, brain, and testis. | pnas.org |
Xenograft Models in Cancer Research
Xenograft models, which involve transplanting human cells or tissues into immunodeficient mice, are a cornerstone of cancer research and have been utilized to study the role of this compound in tumor biology and therapy response.
Studies using patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) found elevated levels of acetylated polyamines, including this compound, in tumors treated with the chemotherapeutic agent doxorubicin. nih.govresearchgate.net This suggests that an increase in this compound is part of the metabolic adaptation of cancer cells in response to chemotherapy-induced stress and cell death. nih.gov
The functional role of the this compound-producing enzyme, SAT1 (SSAT), has also been investigated using xenograft models. In one study, PANC-1 or HeLa cells were subcutaneously injected into immunodeficient mice. researchgate.net Knockdown of SAT1 expression in these cancer cells, which suppresses the production of this compound, resulted in significantly decreased tumor growth in vivo. researchgate.net This effect was linked to reduced recruitment of protumor neutrophils to the tumor microenvironment, leading to impaired angiogenesis. researchgate.net This highlights a role for the SAT1-N1-acetylspermidine axis in shaping the tumor immune microenvironment to support cancer progression. researchgate.net
Metabolomic analyses of stroma-rich xenograft models of pancreatic cancer have also identified acetylated polyamines as potentially important metabolites. mdpi.com In a KPC xenograft model, which recapitulates human pancreatic cancer, the related isomer N8-acetylspermidine was detected in the tumor tissue, suggesting that acetylated polyamines may serve as indicators of the cancer-associated fibroblast (CAF) population within the tumor. mdpi.com
Comparative Studies across Different Organisms (e.g., Zebrafish)
Comparative studies involving organisms like the zebrafish (Danio rerio) have provided valuable evolutionary and functional insights into the roles of this compound and its metabolic pathways. Zebrafish are a powerful model due to their genetic tractability and rapid development.
Research has shown that zebrafish possess three homologous genes for spermidine/spermine N1-acetyltransferase (ssat1a, ssat1b, ssat1c), in contrast to the single SSAT1 gene found in mammals. plos.org This gene duplication and subsequent diversification have led to subfunctionalization. For example, only Ssat1b and Ssat1c were found to be involved in polyamine-dependent protein synthesis and were able to interact with other signaling proteins like integrin α9 and Hif-1α, suggesting they have roles beyond simple polyamine metabolism. plos.org
Metabolomic studies in zebrafish larvae have identified this compound as a responsive metabolite under various conditions. In a study examining the effects of high carbohydrate intake, this compound was one of two key metabolites that differed significantly, suggesting it may mediate epigenetic modifications underlying nutritional programming of glucose metabolism. researchgate.net Another study on the effects of cortisol-induced stress in zebrafish larvae found that this compound levels increased in wild-type larvae in response to stress. universiteitleiden.nl This response suggests that glucocorticoid receptor (GR) activation may promote the acetylation of spermidine, thereby altering polyamine metabolism. universiteitleiden.nl
Furthermore, the zebrafish model was instrumental in identifying and characterizing histone deacetylase 10 (HDAC10) as a specific N8-acetylspermidine deacetylase, though it is a poor deacetylase for this compound. nih.govescholarship.org Structural and functional studies using both human and zebrafish HDAC10 confirmed this specific enzymatic activity, highlighting the conserved nature of this polyamine recycling pathway across vertebrates. nih.govescholarship.org
Clinical and Translational Research Approaches
Clinical and translational research on this compound employs various methodologies to understand its role in human health and disease. These approaches bridge basic scientific discoveries with clinical applications, primarily through the analysis of patient-derived samples and the integration of large-scale biological data.
Clinical Cohort Studies and Patient Sample Analysis
A cornerstone of this compound research involves the use of clinical cohort studies, where groups of individuals are followed over time to assess the relationship between metabolite levels and clinical outcomes. This research relies on the analysis of various patient samples, most commonly blood (plasma and serum), urine, and tissue biopsies.
Researchers utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify this compound and related polyamines in these biological samples. ashpublications.orgresearchgate.netnih.gov In one study focused on T-lymphoblastic lymphoma/acute leukemia (T-LBL/ALL), metabolomic profiling was conducted on plasma samples from newly diagnosed patients and compared to healthy controls. ashpublications.orgresearchgate.net The study began with a non-targeted analysis of a cohort of 30 patients, which was later expanded to a targeted analysis of 50 patients for validation. ashpublications.orgresearchgate.net The findings revealed that elevated levels of this compound were a significant feature in the patient group. ashpublications.orgresearchgate.net
Similarly, studies in breast cancer have analyzed polyamine levels in both tumor tissue and blood serum. scispace.com Research has shown that the concentration of this compound is higher in tumor tissue compared to normal breast tissue. scispace.com Analysis of blood serum from pre-menopausal breast cancer patients showed that levels of this compound were higher before surgery compared to healthy controls, and these levels tended to decrease after surgery. scispace.com
Patient sample analysis has also been crucial in linking acetylated polyamines to the severity of infectious diseases. In a study involving cancer patients with COVID-19, serum metabolomics revealed that increased levels of acetylated polyamines, including this compound, were associated with the severity of the COVID-19 illness. aging-us.com
The table below summarizes findings from key clinical cohort studies involving this compound.
| Disease/Condition | Patient Cohort | Sample Type | Key Findings Related to this compound | Citation |
|---|---|---|---|---|
| T-Lymphoblastic Lymphoma/Acute Leukemia (T-LBL/ALL) | 50 newly diagnosed patients vs. matched controls | Plasma | Elevated this compound levels were observed in patients (3.59-fold increase). Higher levels correlated with longer overall survival and better response to chemotherapy. | ashpublications.orgresearchgate.net |
| Breast Cancer | Pre- and post-menopausal breast cancer patients vs. controls | Tumor Tissue, Serum | This compound levels were higher in tumor tissue than in normal tissue. In pre-menopausal patients, serum this compound was higher before surgery compared to controls. | scispace.com |
| Parkinson's Disease (PD) | Cohort A: 145 PD patients, 45 controls. Cohort B: 186 PD patients, 49 controls | Plasma, Serum | While N8-acetylspermidine and N1,N8-diacetylspermidine were more prominently noted, the study highlighted a general hyperacetylation of polyamines in PD, correlating with disease severity. | nih.gov |
| COVID-19 in Cancer Patients | 204 cancer patients with COVID-19 | Serum | Levels of this compound and N1,N8-diacetylspermidine were increased in patients with severe COVID-19 and in those with prolonged viral shedding. | aging-us.com |
| Pancreatic Ductal Adenocarcinoma (IPMN precursor) | Patients with low-grade (LG) IPMN vs. high-grade (HG) IPMN and IPMN with associated cancer | Cystic Fluid | Acetylated polyamines, including acetylspermidine, were significantly elevated in the cystic fluid of patients with HG IPMN and pancreatic cancer compared to those with LG IPMN. | aacrjournals.org |
Integration of Omics Data (e.g., Transcriptomics, Proteomics)
To gain a deeper mechanistic understanding of this compound's role, researchers increasingly integrate metabolomic data with other "omics" data, such as transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins). This multi-omics approach allows for the correlation of metabolite levels with gene and protein expression, providing insights into the regulatory pathways involved. rsc.org
A common strategy involves measuring this compound levels (metabolomics) and then analyzing gene expression (transcriptomics) in the same samples to identify enzymes responsible for its production or degradation. For instance, in the T-LBL/ALL study, after identifying elevated this compound, researchers consulted the Gene Expression Omnibus (GEO) database. ashpublications.orgresearchgate.net Their analysis suggested a possible link between high this compound levels and increased expression of the gene for spermidine synthase, an enzyme in the polyamine biosynthesis pathway. ashpublications.orgresearchgate.net
Spatial transcriptomics, a cutting-edge technique that maps gene activity in its spatial context within a tissue, has been applied in pancreatic cancer research. mdpi.com This approach revealed that SAT1 (Spermidine/Spermine N1-Acetyltransferase 1), the gene encoding the primary enzyme that synthesizes this compound, was significantly upregulated in cancer cells at the site of perineural invasion (cancer invading nerves). mdpi.comresearchgate.net This finding links the local metabolic environment (high this compound) to specific gene expression changes in a defined anatomical region of the tumor. mdpi.comresearchgate.net
Similarly, an integrated proteomics and metabolomics study in a model of sepsis-associated acute kidney injury (SA-AKI) identified an accumulation of this compound in injured kidneys. mdpi.com This metabolic change was correlated with an increased mRNA expression of Sat1, confirming that the buildup of the metabolite was linked to the upregulation of its synthesizing enzyme. mdpi.com In research on hair follicle stem cells, 3' RNA-sequencing was performed following treatment with this compound to identify downstream gene expression changes, revealing that the metabolite affects cell fate by promoting cell cycle progression. nih.gov
The table below provides examples of how omics data integration is applied in this compound research.
| Research Area | Omics Integration | Key Methodological Approach | Integrated Findings | Citation |
|---|---|---|---|---|
| T-Lymphoblastic Lymphoma/Acute Leukemia | Metabolomics + Transcriptomics (Database Analysis) | Plasma metabolomics identified elevated this compound; this was correlated with gene expression data from the public GEO database. | Speculated that elevated this compound levels might be linked to high expression of spermidine synthase (SMS). | ashpublications.orgresearchgate.net |
| Pancreatic Cancer (Perineural Invasion) | Metabolomics + Spatial Transcriptomics | Spatial transcriptomics was used to analyze gene expression in specific microscopic regions of tumor tissue. | The gene SAT1, which encodes the enzyme that produces this compound, was found to be up-regulated in cancer cells invading nerves. | mdpi.comresearchgate.net |
| Sepsis-Associated Acute Kidney Injury (SA-AKI) | Metabolomics + Proteomics + Transcriptomics | Integrated analysis of metabolites, proteins, and mRNA in kidney tissue from a sepsis model. | Accumulation of this compound and other polyamine catabolites was directly linked to increased mRNA expression of the rate-limiting enzyme Sat1. | mdpi.com |
| Hair Follicle Stem Cells | Metabolomics + Transcriptomics (RNA-seq) | 3' RNA-sequencing was performed on stem cells treated with this compound. | Identified differentially expressed genes related to cell division, indicating this compound promotes cell cycle progression. | nih.gov |
| Adipocyte Fate | Metabolomics + Transcriptomics (Gene Silencing) | mRNA silencing of Azin2 was combined with measurement of intracellular and extracellular polyamines. | Showed that AZIN2 promotes polyamine acetylation, and its silencing reduced this compound levels. | biorxiv.org |
Future Directions and Research Opportunities
Deepening Mechanistic Understanding of N1-Acetylspermidine Functions
While the role of spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT) in acetylating spermidine to form this compound is well-established, the precise molecular mechanisms through which this compound exerts its downstream effects remain an active area of investigation. nih.govnih.gov Future research should focus on elucidating the specific protein interactions and signaling pathways modulated by this compound. For instance, understanding how this compound accumulation influences cellular processes like proliferation and differentiation, as observed in hair follicle stem cells, is crucial. nih.govsemanticscholar.org Studies have shown that this compound can affect cell fate independently of changes in global protein synthesis, suggesting it has distinct signaling roles that need to be unraveled. nih.govsemanticscholar.org
Key questions to address include identifying the direct binding partners of this compound and characterizing how these interactions alter protein function, localization, and downstream signaling cascades. Investigating its role in modulating the epigenetic landscape, beyond the known function of its mimetic as a histone deacetylase 10 (HDAC10) inhibitor, could reveal novel regulatory functions. nih.govresearchgate.net Furthermore, exploring the interplay between this compound and other metabolic pathways, such as glutamine metabolism in lung cancer, will provide a more holistic view of its cellular functions. pnas.org
This compound as a Diagnostic and Prognostic Biomarker
In the context of infectious diseases, elevated levels of acetylated polyamine derivatives, including this compound, have been found in COVID-19 patients. mdpi.com Furthermore, in neurodegenerative diseases like Parkinson's, while some studies show increased this compound in the cerebrospinal fluid, others report correlations between different acetylated spermidine forms and disease severity. researchgate.netnih.gov
Future research should focus on validating these findings in larger, multicenter cohorts to establish the clinical utility of this compound as a diagnostic and prognostic tool. Developing standardized, high-throughput assays for its quantification in various biofluids is essential for clinical translation. researchgate.net Longitudinal studies are also needed to track the dynamics of this compound levels throughout disease progression and in response to treatment, which could aid in monitoring therapeutic efficacy. ashpublications.org
Therapeutic Targeting of this compound Metabolism in Disease
The dysregulation of polyamine metabolism, including the accumulation of this compound, in various diseases presents a promising therapeutic target. nih.govmdpi.com Strategies aimed at modulating the levels and activity of this compound and its related enzymes are being actively explored.
Spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism, and its induction is implicated in various pathological conditions. mdpi.comnih.gov While several multi-substrate analog inhibitors of SSAT have been described, the development of potent, specific, and cell-permeant inhibitors remains a critical goal. physiology.org Such inhibitors could be valuable in conditions where SSAT overactivity contributes to disease pathology. Conversely, inducing SSAT expression with agents like aspirin (B1665792) has been explored as a potential strategy in colon cancer prevention. nih.gov Future efforts should focus on the rational design and synthesis of novel SSAT inhibitors with improved pharmacological properties.
The development of this compound mimetics represents an innovative therapeutic approach. nih.govresearchgate.net A recently designed mimetic, MINAS, has shown potential as an inhibitor of histone deacetylase 10 (HDAC10), an enzyme involved in cancer cell metabolism. nih.govresearchgate.netjcpjournal.org Molecular docking and dynamics simulations suggest that MINAS has a strong binding affinity for HDAC10, comparable to known inhibitors. nih.govnih.gov The potential of such mimetics to act as anticancer agents, possibly in combination with conventional chemotherapy, warrants further investigation. nih.govresearchgate.net Future research should involve the synthesis and in vitro and in vivo evaluation of these mimetics to assess their efficacy and safety.
Targeting polyamine metabolism in combination with other therapeutic modalities holds significant promise. mdpi.com For instance, combining polyamine analogs that induce SSAT with chemotherapeutic drugs has been shown to enhance tumor cell death. physiology.org In colorectal cancer cells, the combination of the polyamine analogue DENSpm with 5-FU or oxaliplatin (B1677828) resulted in a synergistic induction of SSAT and enhanced cell death. aacrjournals.org Similarly, in pancreatic cancer, targeting SSAT has been shown to improve the efficacy of FOLFIRINOX chemotherapy. pnas.org In lung cancer, a combination strategy targeting both glutamine metabolism and polyamine catabolism has shown promise. pnas.org Future studies should continue to explore rational combination therapies that exploit the vulnerabilities created by altered this compound metabolism in various diseases.
Exploring Roles in Underexplored Physiological Systems
The role of this compound is increasingly being recognized in various physiological systems, but many areas remain underexplored.
Nervous System: While alterations in polyamine levels are linked to neurological and mental disorders, the specific contribution of this compound to neuronal function and pathology requires deeper investigation. mdpi.comspandidos-publications.comsci-hub.se Its potential role in modulating synaptic activity and neuroinflammation is of particular interest. spandidos-publications.com
Cardiovascular System: this compound has been identified as a novel metabolite potentially linked to cardiovascular disease. nih.gov Studies in animal models have shown that its levels can increase in the heart and spleen under certain stimuli. nih.govportlandpress.com Further research is needed to understand its role in cardiac physiology and pathology, including its potential as a biomarker or therapeutic target in heart failure. mdpi.comresearchgate.net
Immune System: The polyamine metabolic pathway is crucial for regulating immune responses. frontiersin.orgmdpi.comscientificarchives.com this compound efflux from tumor cells can foster an immunosuppressive microenvironment. nih.gov Specifically, acidic conditions can stimulate the SAT1-N1-acetylspermidine axis, leading to the recruitment of protumor neutrophils. oup.com Understanding how this compound modulates the function of different immune cells, such as macrophages and T cells, could lead to novel immunotherapeutic strategies. nih.govresearchgate.netbiorxiv.org
Future research in these areas will likely uncover novel functions of this compound and could pave the way for new diagnostic and therapeutic approaches for a wide range of diseases.
Validation and Expansion of Findings in Larger and Diverse Cohorts
A recurring theme in the current body of research is the necessity of validating initial findings in larger and more diverse patient cohorts. ashpublications.orgresearchgate.net Preliminary studies have demonstrated the potential of this compound as a biomarker, but these have often been conducted with limited or homogenous sample sizes.
Similarly, studies on colorectal cancer have highlighted acetylated polyamines as potential urinary biomarkers. mdpi.comsemanticscholar.org While N1,N12-diacetylspermine showed a high area under the receiver operating characteristic (ROC) curve for discriminating between malignant cases and controls, researchers emphasize that validating the predictive power of polyamine panels requires analysis in extensive cohorts to ensure statistical significance and broad applicability. mdpi.comsemanticscholar.org
Future research must focus on prospective studies encompassing diverse populations with varying ethnicities, ages, and comorbidities. This will be crucial for establishing definitive clinical utility and ensuring that any proposed biomarker or therapeutic strategy is effective and reliable across different patient demographics.
Table 1: Summary of Key Research Findings on this compound as a Biomarker
| Disease State | Sample Type | Key Finding | Cohort Size (Patients) | Area Under Curve (AUC) | Call for Future Research |
|---|---|---|---|---|---|
| T-LBL/ALL | Plasma | Differentiated patients from controls. researchgate.net | 50 | 0.888 researchgate.netresearchgate.net | Validation in larger cohorts. ashpublications.orgresearchgate.net |
| T-LBL/ALL | Plasma | Random forest analysis identified acetylspermidine as the most significant contributor to distinguishing cases from controls. ashpublications.org | 30 | 0.9491 ashpublications.org | Exploration of underlying mechanisms. ashpublications.orgresearchgate.net |
| Colorectal Cancer | Urine | N1,N12-diacetylspermine discriminated CRC from controls. semanticscholar.org | 201 | 0.794 semanticscholar.org | Validation in a large cohort is necessary. mdpi.com |
Addressing Translational Challenges for Clinical Application
Beyond validation, several translational challenges must be addressed before this compound-based diagnostics or therapies can be implemented in a clinical setting.
A primary challenge is elucidating the precise molecular mechanisms that govern the function of this compound in disease. For example, research has shown that an acidic tumor microenvironment elevates this compound levels through the upregulation of spermidine/spermine N1-acetyltransferase 1 (SAT1). oup.comoup.com This accumulation, in turn, promotes the recruitment of protumor neutrophils. oup.comoup.com A crucial goal for future studies is to understand how acidic conditions activate SAT1. oup.comoup.com Developing inhibitors of this SAT1-N1-acetylspermidine axis could represent an effective chemotherapeutic strategy. oup.com
The link between this compound and other cellular processes also warrants deeper investigation. For example, its role in modulating mitochondrial function during drug-induced cell death is an area requiring further exploration. jcpjournal.org
Another translational opportunity lies in the development of compounds that mimic or inhibit the actions of this compound. Research into doxorubicin-treated breast cancer cells revealed elevated intracellular levels of this compound. jcpjournal.orgnih.gov This observation led to the design of a mimetic, MINAS (a mimetic this compound), which shows potential as an inhibitor of histone deacetylase 10 (HDAC10), a key enzyme in cancer cell metabolism. jcpjournal.org Molecular simulations suggest MINAS could be a promising anticancer drug candidate, potentially in combination with existing chemotherapies like doxorubicin (B1662922). jcpjournal.org Further preclinical and clinical studies are needed to assess the efficacy and safety of such mimetics.
Addressing these challenges—from mechanistic understanding to the development of targeted therapeutic agents—is essential for translating the promising research on this compound into tangible clinical applications that can improve patient outcomes. researchgate.net
Q & A
Q. What is the enzymatic role of N1-Acetylspermidine in polyamine catabolism?
this compound serves as a substrate for polyamine oxidase (PAOX), which catalyzes its oxidation into putrescine and 3-acetamidopropanal. This reaction is critical for polyamine homeostasis, as it regulates intracellular spermidine levels and links polyamine metabolism to redox signaling. PAOX isoforms (7, 35, 52, and 56 kDa) exhibit distinct substrate specificities, with this compound oxidation being a key step in the back-conversion pathway .
Q. What analytical methods are validated for quantifying this compound in biological samples?
Common techniques include:
- Gas chromatography (GC): Utilized with silica gel column chromatography for isolation and 1,10-diaminodecane as an internal standard .
- Ion-pair reversed-phase HPLC: Enables separation of acetylated polyamines (e.g., N1- vs. N8-acetylspermidine) using optimized buffer systems .
- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): Applied in metabolomic studies to detect intracellular alterations, such as in doxorubicin-treated MCF-7 cells .
Q. How does this compound interact with DNA in experimental models?
this compound binds to DNA at apurinic/apyrimidinic (AP) sites, facilitating phosphate backbone cleavage. This interaction is studied using electrophoretic mobility shift assays (EMSAs) and fluorescence-based DNA damage detection kits. The acetylated polyamine’s charge distribution enhances its affinity for negatively charged DNA, influencing chromatin structure and repair mechanisms .
Advanced Research Questions
Q. How can conflicting associations between this compound and cardiovascular disease risks be resolved?
Elevated this compound levels correlate with increased heart failure (HF) risk in cohort studies (OR per 1 SD = 1.34; 95% CI: 1.12–1.60) but inversely associate with HF in dietary spermidine studies. Contradictions may arise from:
- Dietary vs. endogenous sources: Plasma spermidine levels may not directly reflect dietary intake due to gut microbiota metabolism .
- Study design: Cross-sectional vs. prospective cohorts may capture different temporal dynamics. Controlled dietary interventions (e.g., Mediterranean diet trials) are recommended to isolate effects .
Q. What experimental models elucidate this compound’s role in cancer progression?
- 1,2-Dimethylhydrazine (DMH)-induced colon cancer: this compound levels rise 2–3-fold in tumors compared to healthy tissue, validated via GC and immunohistochemistry .
- Prostate cancer cell lines (SSAT+/−): Aspirin exposure reduces intracellular this compound in SSAT+ cells, linking its catabolism to chemopreventive mechanisms. Export assays quantify extracellular polyamines to assess growth inhibition .
Q. What methodological challenges arise in distinguishing N1- and N8-acetylspermidine isomers?
Structural similarity complicates separation. Solutions include:
Q. How is this compound utilized as a biomarker in radiation biology?
In murine models, urinary this compound exhibits high diagnostic accuracy for radiation exposure (AUC = 1.0 at 2–8 months post-exposure). Its ratio to putrescine enhances specificity (AUC = 0.956), validated via ROC analysis. Metabolomic workflows integrate hypotonic cell lysis and VTGE purification to minimize matrix interference .
Methodological Best Practices
- Sample Preparation: For tissue studies, rapid freezing in liquid nitrogen preserves acetylpolyamine stability. Urine samples require acidification (pH < 2) to prevent enzymatic degradation .
- PAOX Activity Assays: Use 0.1–1 mM this compound as substrate in Tris-HCl buffer (pH 7.5) with peroxidase-coupled detection of H2O2. Include spermidine controls to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
